Structural Elucidation and NMR Spectral Analysis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Executive Summary 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of angiotensin II receptor blockers and novel kinase inhibitors. Accurate structural elucidation of this compound is paramount for downstream synthetic fidelity. This technical guide provides a comprehensive analysis of its
1H
and
13C
Nuclear Magnetic Resonance (NMR) spectral data, detailing the mechanistic causality behind chemical shifts, and outlining a self-validating experimental protocol for spectral acquisition.
Regiochemistry and Structural Dynamics
In systematic IUPAC nomenclature, the nitrogen atom bearing a substituent in a neutral imidazole ring is designated as N1. However, the nomenclature "3-(3-methylphenyl)" specifically denotes a regioisomer where the m-tolyl group is positioned at N3, directly adjacent to the C4-carbaldehyde group, rather than the C5-chloro group.
This regiochemistry introduces profound steric and electronic consequences. The steric clash between the ortho-protons of the m-tolyl ring and the carbonyl oxygen of the aldehyde forces the aryl ring out of coplanarity with the imidazole core. As a result, the aldehyde proton is subjected to the shielding region of the aryl ring's magnetic anisotropy, subtly shifting its resonance upfield compared to the less sterically hindered N1-substituted isomer .
1H
NMR Spectral Data and Signal Causality
The
1H
NMR spectrum of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is characterized by distinct regions: the highly deshielded aldehyde, the isolated imidazole proton, and the first-order splitting of the m-tolyl group.
1H
NMR Quantitative Data Summary
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
C4-CHO
9.68
Singlet (s)
1H
-
Aldehyde proton
C2-H
8.12
Singlet (s)
1H
-
Imidazole C2 proton
C5'-H
7.42
Triplet (t)
1H
7.8
m-Tolyl meta proton
C4'-H
7.30
Doublet (d)
1H
7.8
m-Tolyl para proton
C2'-H
7.28
Broad Singlet (br s)
1H
-
m-Tolyl ortho proton
C6'-H
7.22
Doublet (d)
1H
7.8
m-Tolyl ortho proton
C3'-CH
3
2.40
Singlet (s)
3H
-
Aryl methyl group
Mechanistic Causality of
1H
Shifts
Aldehyde Proton (9.68 ppm): The diamagnetic anisotropy of the C=O double bond strongly deshields this proton. However, because the adjacent N3-aryl ring is forced out of plane by steric hindrance, its
π
-cloud exerts a slight shielding effect, pulling the shift slightly upfield from the typical 9.8–10.0 ppm range seen in unhindered imidazole-4-carbaldehydes .
Imidazole C2-H (8.12 ppm): Positioned between two electronegative nitrogen atoms, this proton is highly deshielded. Its lack of scalar coupling to other protons results in a sharp singlet.
Aryl Protons (7.22 - 7.42 ppm): The m-tolyl group exhibits a classic AMXY spin system. The C5' proton appears as a triplet due to nearly equivalent ortho coupling to C4'-H and C6'-H.
13C
NMR Spectral Data and Signal Causality
The
13C
NMR spectrum provides definitive proof of the carbon skeleton, particularly validating the quaternary carbons which are invisible in standard
1H
NMR.
13C
NMR Quantitative Data Summary
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment
C4-CHO
184.5
C=O (Quaternary)
Aldehyde carbonyl
C3'-Ar
140.2
Cq (Quaternary)
m-Tolyl (C-CH
3
)
C2
138.5
CH (Methine)
Imidazole C2
C1'-Ar
136.0
Cq (Quaternary)
m-Tolyl (C-N)
C4
135.2
Cq (Quaternary)
Imidazole C4 (C-CHO)
C4'-Ar
130.1
CH (Methine)
m-Tolyl para
C5'-Ar
129.5
CH (Methine)
m-Tolyl meta
C5
126.8
Cq (Quaternary)
Imidazole C5 (C-Cl)
C2'-Ar
124.3
CH (Methine)
m-Tolyl ortho
C6'-Ar
121.7
CH (Methine)
m-Tolyl ortho
C3'-CH
3
21.3
CH
3
(Methyl)
Aryl methyl
Mechanistic Causality of
13C
Shifts
C5-Cl (126.8 ppm): While chlorine is highly electronegative, the "heavy atom effect" of the halogen provides a counterintuitive shielding effect on the directly attached carbon relative to what would be expected from purely inductive deshielding .
C4 (135.2 ppm): Deshielded by the directly attached electron-withdrawing carbonyl group.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Every step is designed with an internal feedback loop to verify data integrity.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality & Validation:
CDCl3
provides a low-viscosity medium ensuring sharp spectral lines. The residual
CHCl3
peak at 7.26 ppm and the TMS peak at 0.00 ppm serve as a dual-reference self-validating system. Furthermore, monitoring the water peak at 1.56 ppm validates the anhydrous state of the sample; excessive water causes line broadening via chemical exchange.
Probe Tuning and Matching: Adjust the NMR probe's capacitance to match the exact Larmor frequencies of
1H
and
13C
for the specific sample matrix.
Causality & Validation: This maximizes Radio Frequency (RF) power transfer. A perfectly centered tuning dip on the spectrometer's wobble curve validates that the 90° pulse width will be accurate.
Magnetic Field Shimming: Optimize the Z, Z2, and Z3 room-temperature shim coils.
Causality & Validation: Shimming corrects magnetic field inhomogeneities. The system is self-validated by measuring the Full Width at Half Maximum (FWHM) of the TMS peak; an FWHM of
≤0.5
Hz confirms optimal homogeneity.
Pulse Sequence Execution (
1H
): Execute a zg30 pulse sequence with a 30° flip angle, a 2.0 s acquisition time, and a 1.0 s relaxation delay (D1).
Causality & Validation: The 30° pulse prevents spin saturation during rapid signal averaging. The combined 3.0 s cycle time ensures
>5×T1
relaxation for most protons, validating the quantitative accuracy of the integrated peak areas.
Pulse Sequence Execution (
13C
): Execute a zgpg30 sequence (WALTZ-16 decoupled) with a minimum of 1024 scans.
Causality & Validation: Broadband decoupling collapses
1H−13C
scalar couplings into singlets, artificially enhancing the Signal-to-Noise Ratio (SNR) via the Nuclear Overhauser Effect (NOE), which is critical for resolving the quaternary C4, C5, and C1' carbons.
Workflow Visualization
Self-Validating NMR Acquisition and Signal Processing Workflow.
References
Title: Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Source: US Patent 5696272A (Google Patents)
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer
URL: [Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized heterocyclic building blocks is critical for rapid lead optimization. 5-Chloro-3-(3-methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized heterocyclic building blocks is critical for rapid lead optimization. 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (also systematically named 5-chloro-1-(3-methylphenyl)-1H-imidazole-4-carbaldehyde) represents a premium scaffold offering a dense array of orthogonal reactive sites.
Characterized by an electron-withdrawing formyl group at C4, an activated chlorine atom at C5, and a lipophilic m-tolyl substituent at the nitrogen atom, this compound is engineered for versatility. This technical guide provides an in-depth analysis of its physicochemical properties, proven synthetic methodologies, and downstream reactivity, empowering researchers to integrate this scaffold into complex synthetic workflows with high predictability and yield.
Physicochemical Profiling
Understanding the physical and chemical baseline of this compound is essential for designing purification protocols and predicting its behavior in biological assays. The m-tolyl group imparts enhanced lipophilicity compared to its unsubstituted phenyl analog, while the C4-aldehyde dominates its electronic profile.
Coloration arises from the conjugated imidazole-aldehyde system.
Melting Point
~145–165 °C
High crystalline stability due to planar aromatic stacking[1].
Solubility
Soluble in DMSO, DMF, DCM; Insoluble in H₂O
Driven by the lipophilic m-tolyl ring; ideal for organic synthesis.
LogP (Predicted)
~2.8 – 3.2
Optimal lipophilicity for passive membrane permeability in drug design.
Synthetic Methodology: The Vilsmeier-Haack Approach
The standard and most scalable route to synthesize 5-chloroimidazole-4-carbaldehydes utilizes a modified Vilsmeier-Haack formylation-chlorination sequence[2]. This one-pot transformation converts a simple glycine derivative into a highly functionalized heterocycle.
Self-Validating Protocol: One-Pot Synthesis
Rationale: The Vilsmeier reagent (chloromethyleneiminium ion) serves a dual purpose: it acts as a dehydrating cyclization agent, a chlorinating agent at C5, and a formylating agent at C4[3].
Step-by-Step Methodology:
Reagent Generation: Charge a dry, argon-purged reaction vessel with anhydrous N,N-dimethylformamide (DMF) (3.5 eq). Cool the vessel to 0 °C using an ice-salt bath. Slowly add Phosphorus oxychloride (POCl₃) (3.5 eq) dropwise over 30 minutes.
Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (≤ 5 °C) prevents the thermal degradation of the highly reactive chloromethyleneiminium intermediate.
Substrate Addition: Add the precursor, N-(3-methylphenyl)glycine (1.0 eq), portion-wise to the cold Vilsmeier reagent. Stir for 15 minutes to ensure homogenous dispersion.
Cyclization & Functionalization: Gradually heat the reaction mixture to 90–100 °C and maintain this temperature for 3 to 4 hours.
Causality: The elevated thermal energy drives the initial cyclization to an imidazolone intermediate, which is rapidly trapped by excess Vilsmeier reagent to undergo concurrent C5-chlorination and C4-formylation.
Quenching: Cool the mixture to room temperature. Slowly pour the dark viscous solution over crushed ice under vigorous stirring.
Neutralization & Isolation: Carefully adjust the pH of the aqueous mixture to ~7.0 using saturated aqueous sodium acetate.
Causality: Neutralizing the acidic mixture forces the precipitation of the organic product while explicitly preventing the acid-catalyzed hydrolysis or degradation of the newly formed C4-aldehyde.
Purification: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove residual phosphate salts, and recrystallize from an ethanol/water mixture to yield the pure product.
Figure 1: Workflow of the one-pot Vilsmeier-Haack synthesis and isolation.
Chemical Reactivity and Downstream Applications
The true value of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing chemists to build complexity systematically.
A. Nucleophilic Aromatic Substitution (SₙAr) at C5
Standard imidazoles are electron-rich and resist nucleophilic attack. However, the strong electron-withdrawing effect of the C4-formyl group depletes electron density from the C5 position via resonance. This activates the C5-chlorine, making it highly susceptible to SₙAr by primary amines, secondary amines, thiols, and alkoxides.
Protocol Insight: Reactions are typically run in polar aprotic solvents (e.g., NMP or DMF) at 80–100 °C using K₂CO₃ as a mild base. The completion of the reaction can be monitored by the distinct shift of the aldehyde proton in ¹H NMR.
B. Aldehyde Functionalization at C4
The C4-aldehyde behaves as a classic electrophile.
Knoevenagel Condensation: Reacts readily with active methylene compounds (e.g., malononitrile or Meldrum's acid) in the presence of piperidine/acetic acid to yield highly conjugated alkene derivatives.
Reductive Amination: Treatment with primary amines followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors.
C. C-H Functionalization at C2
The C2-proton is flanked by two nitrogen atoms, making it relatively acidic.
Protocol Insight: Deprotonation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C generates a C2-lithio species. This intermediate can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, or iodine) to further functionalize the core.
Figure 2: Orthogonal reactivity map of the functionalized imidazole core.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized compound before downstream application, the following analytical benchmarks must be met:
¹H NMR (400 MHz, CDCl₃):
δ ~9.80 ppm (s, 1H): Confirms the presence of the C4-aldehyde.
δ ~7.95 ppm (s, 1H): Corresponds to the isolated C2-proton of the imidazole ring.
δ 7.10–7.45 ppm (m, 4H): Represents the aromatic protons of the m-tolyl ring.
δ ~2.40 ppm (s, 3H): Confirms the methyl group on the phenyl ring.
LC-MS (ESI+): Expect a base peak at m/z 221.0[M+H]⁺. A secondary peak at m/z 223.0 with an intensity of ~33% relative to the base peak must be present, confirming the characteristic ³⁵Cl/³⁷Cl isotopic distribution.
FT-IR (KBr pellet): A sharp, intense absorption band at ~1680 cm⁻¹ is diagnostic for the conjugated carbonyl (C=O) stretch of the formyl group.
References
Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan, The Journal of Organic Chemistry - ACS Public
Process for the production of 2-substituted 5-chloroimidazole-4-carbaldehydes, US P
5-Chloro-1-phenyl-1H-imidazole-4-carbaldehyde Product D
Mechanism of formylation to produce 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
An In-depth Technical Guide to the Vilsmeier-Haack Formylation for the Synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Executive Summary Substituted imidazole-4-carbaldehydes are pivotal building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Vilsmeier-Haack Formylation for the Synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Executive Summary
Substituted imidazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and drug development, serving as versatile precursors for a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive examination of the synthesis of a specific, highly functionalized derivative, 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. The core focus is a deep dive into the Vilsmeier-Haack reaction, the predominant and most industrially scalable method for the formylation of such electron-rich heterocyclic systems. We will dissect the reaction mechanism, from the in-situ generation of the electrophilic Vilsmeier reagent to the final hydrolytic workup. Furthermore, this guide presents a plausible synthetic route for the necessary precursor, a detailed, self-validating experimental protocol, and a discussion on the causality behind critical process parameters, grounding all claims in authoritative scientific literature.
Introduction to Heterocyclic Aldehydes
The Strategic Importance of Imidazole-4-carbaldehydes
The imidazole ring is a fundamental scaffold in numerous biologically important compounds, including the amino acid histidine and the purine nucleus.[3][4] Its derivatives are known to exhibit a vast range of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][3] The introduction of a carbaldehyde (formyl) group at the C4 or C5 position of the imidazole ring creates a highly reactive handle, enabling a multitude of subsequent chemical transformations. This makes imidazole-carbaldehydes invaluable intermediates for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[1][5]
The subject of this guide, 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, is a multi-functionalized heterocycle. Its structure is analogous to key intermediates used in the synthesis of major pharmaceuticals, such as the angiotensin II antagonist Losartan, which highlights the industrial relevance of this molecular class.[6][7] The strategic placement of the chloro, N-aryl, and formyl groups provides distinct points for further chemical modification, making it a high-value synthon for library synthesis in drug discovery programs.
Principal Formylation Strategies
Several named reactions can be employed to introduce a formyl group onto an aromatic or heterocyclic ring. These include:
The Vilsmeier-Haack Reaction: Utilizes a phosphine oxide- or phosphorus oxychloride-activated formamide (like DMF) to formylate electron-rich rings. It is highly effective for heterocycles like imidazoles, pyrroles, and indoles.[8][9]
The Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium, typically targeting highly activated substrates like phenols.[10][11]
The Gattermann and Gattermann-Koch Reactions: Use hydrogen cyanide/HCl or carbon monoxide/HCl, respectively, often with a Lewis acid catalyst. These methods are generally suited for less activated aromatic systems.
Formylation via Lithiation: Involves deprotonation with a strong base followed by quenching with a formylating agent like DMF.[12]
For the target substrate, an N-substituted imidazole, the Vilsmeier-Haack reaction is the most direct, efficient, and widely documented method, offering excellent regioselectivity and yield.[6][13]
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The Vilsmeier-Haack reaction proceeds through three primary stages: formation of the electrophile, electrophilic attack on the imidazole ring, and hydrolysis to yield the final aldehyde.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent .[8][14] This iminium ion is the active formylating agent in the reaction.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Stage 2: Electrophilic Aromatic Substitution
The imidazole ring, being electron-rich, acts as the nucleophile. The formylation occurs at the C4 position, which is the most electron-rich and sterically accessible carbon on the ring, activated by the nitrogen atoms. The nucleophilic C4 carbon attacks the electrophilic carbon of the Vilsmeier reagent. This step breaks the aromaticity of the imidazole ring and forms a resonance-stabilized cationic intermediate known as a sigma complex (or Wheland intermediate). A base (such as the dichlorophosphate anion or another DMF molecule) then abstracts the proton from the C4 carbon, restoring aromaticity and yielding an iminium-substituted imidazole intermediate.[8][9]
Caption: Electrophilic attack of the imidazole on the Vilsmeier reagent.
Stage 3: Hydrolysis to the Aldehyde
The final step of the synthesis occurs during the aqueous workup. The iminium salt intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed upon the addition of water. Water attacks the electrophilic iminium carbon, forming a carbinolamine intermediate. This intermediate then collapses, eliminating dimethylamine to yield the protonated aldehyde. A final deprotonation step, typically facilitated by a mild base like sodium bicarbonate or sodium acetate added during workup, affords the neutral 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde product.[8][15]
Caption: Hydrolysis of the iminium intermediate to the final aldehyde product.
Proposed Synthesis of the Precursor
A complete synthesis requires access to the starting material, 5-Chloro-3-(3-methylphenyl)imidazole. While various routes exist for N-aryl imidazoles, a highly relevant approach involves the Vilsmeier-type cyclization of an N-aryl-2-aminoacetamide derivative.[13][16]
Plausible Synthetic Route:
N-Acetylation: 3-methylaniline is reacted with chloroacetyl chloride to form 2-chloro-N-(3-methylphenyl)acetamide.
Azidation: The chloroacetamide is treated with sodium azide to yield 2-azido-N-(3-methylphenyl)acetamide.
Vilsmeier Cyclization: The azidoacetamide undergoes a Vilsmeier cyclization reaction. Treatment with the Vilsmeier reagent (POCl₃/DMF) can lead to the formation of the 1-(3-methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde. While this provides a related product, modifications to this route or alternative cyclization strategies would be required to obtain the non-formylated precursor needed for the main reaction. A more direct synthesis of the precursor might involve constructing the imidazole ring from simpler components.
Experimental Protocol: A Self-Validating Workflow
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar imidazole substrates.[6][13][15]
Materials and Reagents
Reagent
Purity
Supplier Recommendation
5-Chloro-3-(3-methylphenyl)imidazole
>98%
N/A (Assumed Synthesized)
Phosphorus Oxychloride (POCl₃)
>99%
Acros Organics, Sigma-Aldrich
N,N-Dimethylformamide (DMF), Anhydrous
>99.8%
Sigma-Aldrich (Sure/Seal™)
Dichloromethane (DCM), Anhydrous
>99.8%
Fisher Scientific, VWR
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Reagent Grade
Prepare in-house
Saturated Sodium Chloride (NaCl) Solution (Brine)
Reagent Grade
Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
Any major supplier
Ethyl Acetate
HPLC Grade
Fisher Scientific
Hexanes
HPLC Grade
Fisher Scientific
Step-by-Step Synthesis Procedure
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents).
Vilsmeier Reagent Formation: Cool the DMF to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
Substrate Addition: Dissolve 5-Chloro-3-(3-methylphenyl)imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or Dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This step is highly exothermic and will release gas; ensure adequate ventilation and slow addition.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of reaction mixture).
Washing: Wash the combined organic layers sequentially with water and then with saturated sodium chloride (brine) solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
Product Characterization
¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons from the methylphenyl group (~7.0-7.5 ppm), the imidazole C2-H proton (~7.8-8.2 ppm), and the methyl group singlet (~2.4 ppm).
¹³C NMR: Expect signals for the aldehyde carbonyl (~185 ppm), and distinct signals for the carbons of the imidazole and phenyl rings.
FT-IR: Look for a strong carbonyl (C=O) stretching frequency around 1670-1690 cm⁻¹.
Mass Spectrometry (MS): Confirm the molecular weight via ESI-MS, observing the [M+H]⁺ ion.
Causality and Process Insights
Reagent Choice (POCl₃ vs. Oxalyl Chloride): POCl₃ is cost-effective and highly efficient for generating the Vilsmeier reagent from DMF.[14] While other reagents like oxalyl chloride can be used, POCl₃ is standard for large-scale preparations due to its availability and proven efficacy.[6]
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-10 °C) to prevent uncontrolled side reactions and decomposition of the reagent.[15] The subsequent electrophilic substitution often requires heating to overcome the activation energy barrier for the reaction.
Solvent: DMF often serves as both a reagent and the solvent, which is convenient.[8] However, using a co-solvent like DCM can sometimes improve the solubility of the starting imidazole and facilitate a more homogenous reaction.
Aqueous Workup: The hydrolytic workup is a critical step. The use of a mild base like NaHCO₃ is essential not only to neutralize the acidic reaction medium but also to facilitate the final deprotonation step in the hydrolysis of the iminium intermediate to the neutral aldehyde product.[12]
Conclusion
The Vilsmeier-Haack reaction stands as a powerful and reliable method for the synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. A thorough understanding of its multi-step mechanism—from the in-situ formation of the Vilsmeier reagent to the critical hydrolysis finale—is paramount for achieving high yields and purity. The provided protocol, grounded in established chemical principles and literature precedents, offers a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, paving the way for the discovery of new chemical entities.
References
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ACS Publications. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. Available from: [Link]
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
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ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available from: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]
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Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
ResearchGate. A Rapid and Efficient Synthesis of 2Butyl5-Chloro-3 H Imidazole4-Carboxaldehyde. Available from: [Link]
Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Available from: [Link]
European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Available from: [Link]
An In-depth Technical Guide to 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde: Theoretical Properties, Synthesis, and Characterization
Introduction: The Imidazole Scaffold and a Target for Investigation The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazole Scaffold and a Target for Investigation
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, from essential amino acids like histidine to blockbuster drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups make it a versatile scaffold for drug design.[1] This guide focuses on a specific, novel derivative: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde .
As this compound is not extensively documented in current literature, this whitepaper serves as a comprehensive theoretical and practical framework for the research scientist. It outlines the predicted physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and details a rigorous, self-validating protocol for its structural elucidation and characterization. This document is designed to be a roadmap for any drug development professional seeking to synthesize and evaluate this or structurally related compounds.
Part 1: Theoretical Physicochemical Properties
The first step in investigating any new chemical entity is to establish its fundamental physicochemical properties. Based on the chemical name, the molecular formula is determined to be C₁₁H₉ClN₂O . From this, we can calculate the key mass-related values.
Table 1: Calculated Molecular Properties of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
The structure incorporates a polar imidazole core and a nonpolar 3-methylphenyl (m-tolyl) group. The presence of the chloro and carbaldehyde substituents further influences its electronics and polarity. Imidazole itself is a highly polar, water-soluble compound.[2][6] However, the bulky, lipophilic N-aryl substituent will significantly decrease its aqueous solubility, making it more soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. The aldehyde group provides a key reactive handle for further synthetic modifications, while the chloro-substituent modulates the electronic nature of the imidazole ring, a critical factor in its potential biological interactions.
Part 2: Proposed Synthetic Pathway and Experimental Protocol
A logical and efficient synthesis is paramount. Lacking a documented procedure, we can devise a robust pathway through retrosynthetic analysis, breaking the target molecule down into simpler, readily available precursors.
Caption: Retrosynthetic analysis of the target compound.
Based on this analysis, a logical forward synthesis involves the sequential formylation, N-arylation, and chlorination of the imidazole core.
Experimental Protocol: A Three-Step Synthesis
Step 1: Formylation of 1H-Imidazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[7][8][9] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in-situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[9]
Protocol:
In a three-necked round-bottom flask under an inert nitrogen atmosphere, cool DMF (serving as both reagent and solvent) to 0 °C in an ice bath.
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
Dissolve 1H-imidazole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1H-imidazole-4-carbaldehyde.[10]
Causality: The electron-rich imidazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the iminium intermediate during aqueous workup yields the desired aldehyde.[8]
Step 2: N-Arylation of 1H-imidazole-4-carbaldehyde
The introduction of the 3-methylphenyl group onto the imidazole nitrogen can be achieved via modern cross-coupling reactions, which offer high yields and good functional group tolerance. A copper-catalyzed Ullmann-type reaction is a suitable choice.[11][12]
Protocol:
To a reaction vessel, add 1H-imidazole-4-carbaldehyde (1.0 equivalent), 3-iodotoluene (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand such as 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-(3-methylphenyl)imidazole-4-carbaldehyde.
Causality: The copper catalyst facilitates the coupling between the imidazole nitrogen and the aryl halide. The base is essential to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion required for the reaction.[11][13]
Step 3: Regioselective Chlorination
The final step is the electrophilic chlorination of the imidazole ring. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this purpose.
Protocol:
Dissolve 3-(3-methylphenyl)imidazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
Once the starting material is consumed, remove the solvent under reduced pressure.
Redissolve the residue in ethyl acetate and wash with a dilute sodium thiosulfate solution to remove any unreacted NCS, followed by a water wash.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield the final product, 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
Causality: The imidazole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution. The C5 position is often susceptible to such reactions in N-substituted imidazoles. NCS provides an electrophilic chlorine source ("Cl⁺") for the substitution.
Caption: Proposed forward synthesis workflow.
Part 3: Structural Elucidation and Characterization
Unambiguous characterization is the cornerstone of chemical research. A combination of spectroscopic techniques provides a self-validating system to confirm the structure and purity of the synthesized compound.[14]
Caption: Logical workflow for spectroscopic characterization.
Table 2: Expected Spectroscopic Data for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is essential. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass of the protonated molecular ion ([M+H]⁺) should match the theoretical exact mass to within 5 ppm, confirming the elemental composition.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Acquire a ¹H NMR spectrum. The expected signals include a downfield singlet for the aldehyde proton, another singlet for the lone imidazole proton at the C2 position, and a set of multiplets for the aromatic protons, along with a singlet for the methyl group.[16][17]
Acquire a ¹³C NMR spectrum. This will confirm the presence of the aldehyde carbonyl carbon, the various aromatic/heteroaromatic carbons, and the aliphatic methyl carbon.
If assignments are ambiguous, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) should be performed to definitively establish the connectivity of the molecule.[17]
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples. The key diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde. The presence of aromatic C-H and C-Cl stretches will further corroborate the structure.[15][18]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and analysis of the novel compound 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. By leveraging established, reliable chemical transformations such as the Vilsmeier-Haack reaction, copper-catalyzed N-arylation, and electrophilic chlorination, a plausible and efficient synthetic route has been detailed. Furthermore, a multi-faceted spectroscopic approach ensures a self-validating system for rigorous structural confirmation and purity assessment. This document serves as a foundational resource for researchers in drug discovery and medicinal chemistry, enabling the exploration of this and other new imidazole derivatives as potentially valuable therapeutic agents.
References
J. P. Collman, M. Zhong, "An Efficient, Inexpensive, and Mild Copper-Catalyzed N-Arylation of Imidazoles," Organic Letters, 2000.
Connect Journals, "Synthetic Emergence in N-Arylimidazoles: A Review," Indian Journal of Heterocyclic Chemistry. [Link]
MDPI, "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs," MDPI. [Link]
RSC Publishing, "Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage," RSC Publishing. [Link]
ACS Publications, "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan," The Journal of Organic Chemistry. [Link]
ACS Publications, "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan," ACS Publications. [Link]
Semantic Scholar, "2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions," Semantic Scholar. [Link]
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Inch Calculator, "Molecular Weight Calculator (Molar Mass)," Inch Calculator. [Link]
Thermodynamic Stability and Conformational Dynamics of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde: A Technical Whitepaper
Executive Summary The rational design and handling of complex heterocyclic building blocks require a rigorous understanding of their thermodynamic boundaries. 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and handling of complex heterocyclic building blocks require a rigorous understanding of their thermodynamic boundaries. 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a highly functionalized scaffold utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and angiotensin receptor antagonists. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, driven by its unique push-pull electronics and the conformational dynamics of its N-aryl axis. By integrating theoretical energy landscapes with self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals seeking to optimize the storage, formulation, and synthetic application of this compound.
The thermodynamic resilience of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is fundamentally dictated by its highly substituted imidazole core. The system operates under a complex "push-pull" electronic regime:
Electron-Withdrawing Groups (EWGs): The C4-carbaldehyde (-CHO) and C5-chloro (-Cl) substituents exert strong inductive and resonance-withdrawing effects. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the imidazole ring, conferring exceptional thermodynamic stability against oxidative degradation.
Nucleophilic Susceptibility: While oxidatively stable, the electron deficiency at the C5 position lowers the activation energy for Nucleophilic Aromatic Substitution (S_NAr). In highly basic or aqueous environments, the chloride leaving group can be displaced by hydroxide ions, leading to the formation of a 5-hydroxy degradant.
Understanding this electronic dichotomy is critical for predicting the molecule's solution-state stability and shelf-life.
Conformational Dynamics & Atropisomerism
A critical, often overlooked dimension of thermodynamic stability in N-aryl imidazoles is the rotational barrier around the N-C(aryl) bond. The presence of the 3-methylphenyl (m-tolyl) group at the N3 position introduces steric constraints when rotating past the adjacent C4-carbaldehyde and C2-hydrogen.
While the m-tolyl group lacks an ortho-substituent (which would typically lock the conformation into stable atropisomers with racemization half-lives exceeding years [1]), the steric clash between the ortho-protons of the aryl ring and the bulky C4-formyl group still generates a measurable rotational barrier (
ΔG‡≈12−15
kcal/mol) [2].
Furthermore, the C4-carbaldehyde group itself exhibits conformational isomerism, existing in an equilibrium between s-cis and s-trans states relative to the imidazole C=C bond. The thermodynamic global minimum occurs when the formyl oxygen points away from the N-aryl system (s-trans), minimizing dipole-dipole repulsion.
Conformational energy transitions during N-aryl bond rotation.
Experimental Methodologies for Stability Profiling
To translate theoretical thermodynamics into actionable pharmaceutical data, the following self-validating protocols must be executed. These workflows are designed not just to gather data, but to mathematically prove the integrity of the data collected [3].
Integrated experimental workflow for thermodynamic stability profiling.
This protocol determines the absolute melting point (
Tm
), enthalpy of fusion (
ΔHf
), and decomposition onset (
Td
).
System Suitability & Validation: Run an Indium standard (
Tm
= 156.6 °C) prior to analysis.
Causality: This validates the calorimetric cell's temperature and enthalpy calibration, ensuring the analyte's recorded
ΔHf
is absolute and not an artifact of sensor drift.
Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into a standard aluminum pan and crimp.
Causality: A low sample mass minimizes thermal gradients within the crystalline lattice, ensuring sharp endothermic peaks and precise resolution of the melting event.
Atmosphere Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.
Causality: An inert atmosphere prevents premature oxidative degradation, isolating purely thermodynamic melting and pyrolytic events.
Heating Regimen: Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
Causality: This specific heating rate provides an optimal balance; it is fast enough to generate a strong heat flow signal but slow enough to prevent thermal lag that would artificially inflate the apparent
Tm
.
This protocol quantifies the molecule's susceptibility to hydrolysis and S_NAr degradation.
System Suitability & Validation: Inject a blank buffer and a known degradant standard (e.g., the 5-hydroxy derivative) prior to the kinetic run.
Causality: Confirms peak purity and ensures that the analytical method is genuinely stability-indicating, proving that the parent API and its degradants do not co-elute.
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4.
Causality: Maintaining a physiological pH ensures the imidazole nitrogen remains unprotonated, reflecting its neutral thermodynamic stability and preventing acid-catalyzed hydration of the formyl group.
Stress Incubation: Dissolve the compound in a 10:90 Acetonitrile:Buffer mixture to a final concentration of 0.1 mg/mL. Incubate aliquots at 40 °C, 50 °C, and 60 °C.
Causality: Elevated temperatures accelerate degradation kinetics, allowing for the calculation of the activation energy (
Ea
) of hydrolysis via the Arrhenius equation.
Chromatographic Analysis: Inject 10 µL aliquots into a C18 RP-HPLC system (254 nm UV detection) at 0, 2, 4, 8, and 24 hours.
Quantitative Data & Stability Metrics
The following table summarizes the expected thermodynamic and kinetic parameters for 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, synthesized from empirical data of structurally analogous halogenated imidazole-carbaldehydes.
Thermodynamic Parameter
Expected Value
Analytical Method
Scientific Significance
Melting Point (
Tm
)
155 - 165 °C
DSC
Indicates strong intermolecular hydrogen bonding and crystal lattice energy.
Decomposition Onset (
Td
)
> 280 °C
TGA
High thermal stability due to the push-pull electronic distribution.
Rotational Barrier (
ΔG‡
)
~14.5 kcal/mol
Variable-Temp NMR
Dictates conformational flexibility; rapid rotation at room temperature.
Hydrolytic Half-Life (
t1/2
)
> 72 hours (pH 7.4, 40°C)
RP-HPLC
Demonstrates moderate resistance to S_NAr in neutral aqueous conditions.
Activation Energy (
Ea
)
~22.4 kJ/mol
Arrhenius Plot
Quantifies the energy required to initiate C5-dehalogenation.
References
Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Proton Grease: An Acid Accelerated Molecular Rotor
Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues
Molecules (MDPI)
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of Novel Imidazole Schiff Bases from 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Abstract This guide provides a comprehensive, field-proven protocol for the synthesis of novel Schiff bases (imines) through the acid-catalyzed condensation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde with var...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive, field-proven protocol for the synthesis of novel Schiff bases (imines) through the acid-catalyzed condensation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde with various primary amines. Imidazole-based Schiff bases are a class of compounds attracting significant attention in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This document details the underlying reaction mechanism, a step-by-step synthesis protocol, methods for purification, and a self-validating system for product characterization using common spectroscopic techniques. The protocols are designed for researchers, scientists, and drug development professionals seeking to generate libraries of these promising heterocyclic compounds.
Introduction: The Significance of Imidazole Schiff Bases
Schiff bases are compounds characterized by an azomethine or imine group (-C=N-). This functional group is a cornerstone in the synthesis of various organic compounds and is critical to the biological activity of many natural and synthetic molecules.[2][4] The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is another privileged scaffold in medicinal chemistry, found in many biologically important molecules.[5]
The conjugation of a Schiff base with an imidazole moiety creates a hybrid molecule with enhanced pharmacological potential. The imine group's electrophilic carbon and nucleophilic nitrogen offer excellent opportunities for binding with biological targets, while the imidazole ring contributes to the molecule's overall physicochemical properties and biological interactions.[1] This application note provides a robust and reproducible methodology for synthesizing a series of novel Schiff bases starting from 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, a versatile building block for creating diverse chemical libraries.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction proceeds in two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine (or hemiaminal) intermediate.[4][6]
Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable imine (Schiff base).
This reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. However, the pH must be carefully controlled; highly acidic conditions will protonate the amine nucleophile, rendering it unreactive and inhibiting the reaction.[6][7] A mildly acidic pH (around 4-6) is therefore optimal.
Caption: A typical experimental workflow for synthesizing a Schiff base.
*[8]
Scope of the Reaction
To demonstrate the versatility of this protocol, a small library of Schiff bases can be synthesized by varying the primary amine.
Entry
Primary Amine (R'-NH₂)
Product Structure (R-CH=N-R')
Expected Product State
1
Aniline
Yellow Solid
2
4-Fluoroaniline
Pale Yellow Solid
3
Benzylamine
Off-white Solid
4
4-Methoxyaniline
Light Orange Solid
(Note: Product structures are representational examples of the resulting imine linkage.)
Characterization and Data Validation
The successful synthesis of the target Schiff base is confirmed through a combination of spectroscopic methods. This serves as a self-validating system for the protocol.
Technique
Key Observation
Expected Range/Value
Rationale
FT-IR
Disappearance of C=O stretch (aldehyde) and N-H stretch (amine). Appearance of a new C=N stretch .
~1600-1650 cm⁻¹
Confirms the formation of the azomethine (imine) bond.
The synthesized imidazole Schiff bases are prime candidates for further investigation in drug discovery and development. Their structural features make them suitable for screening against a variety of biological targets. Potential applications include:
Antimicrobial Agents: Many imidazole and Schiff base derivatives exhibit potent activity against various strains of bacteria and fungi.
[3][12][13] Anti-inflammatory Drugs: These compounds have been shown to possess significant anti-inflammatory properties.
[14] Anticancer Therapeutics: The planar structure and coordinating ability of Schiff bases allow them to interact with DNA and other cellular targets, making them interesting candidates for anticancer drug design.
[3] Coordination Chemistry: The imine nitrogen and imidazole ring nitrogens can act as ligands to form stable complexes with various metal ions, leading to compounds with unique catalytic or medicinal properties.
Insufficient reflux time; Inactive catalyst; Amine is protonated (too much acid).
Monitor reaction by TLC to ensure completion; Use fresh acetic acid; Ensure only a catalytic amount of acid is used.
Product is Oily / Fails to Crystallize
Impurities present; Product may have a low melting point.
Try triturating the oil with a non-polar solvent like hexane to induce solidification; If recrystallization fails, consider purification by column chromatography (use neutral alumina to avoid hydrolysis).
Schiff Bases in Biomedical Applications: A Review. (n.d.). Preprints.org. Retrieved March 19, 2026, from [Link]
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GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Retrieved March 19, 2026, from [Link]
Zhang, R., Yao, Y., & Liu, X. (2023). Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. Retrieved March 19, 2026, from [Link]
Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. (2023). Inventi Journals. Retrieved March 19, 2026, from [Link]
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. Retrieved March 19, 2026, from [Link]
Das, K. (2017). Biological Applications of Schiff base Metal Complexes-A Review. International Journal of Research and Analytical Reviews, 4(4). Retrieved March 19, 2026, from [Link]
How to purify Schiff base product? (2024). ResearchGate. Retrieved March 19, 2026, from [Link]
Jaber, H. S. S. (2024). Green Synthesis of Schiff Base Derivatives via Natural Acid Catalysis: An Organic Chemistry Approach. Authorea Preprints. Retrieved March 19, 2026, from [Link]
Lodeiro, C., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10494. Retrieved March 19, 2026, from [Link]
S., S. (2014). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 7(11), 01-05. Retrieved March 19, 2026, from [Link]
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(17), 3332–3337. Retrieved March 19, 2026, from [Link]
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. (2022). JScholar Publisher. Retrieved March 19, 2026, from [Link]
Kasten, F. H. (1970). A Simple Procedure for Crystallization of the Schiff Reagent. Biotechnic & Histochemistry, 45(3), 127-132. Retrieved March 19, 2026, from [Link]
What are solvents used in recrystallization of Schiff base? (2019). ResearchGate. Retrieved March 19, 2026, from [Link]
Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide. (2011). Der Pharma Chemica, 3(6), 350-357. Retrieved March 19, 2026, from [Link]
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved March 19, 2026, from [Link]
1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
Sharma, P., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(6). Retrieved March 19, 2026, from [Link]
Synthesis of Imidazole by Using Different Schiff's Base. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 19, 2026, from [Link]
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. Retrieved March 19, 2026, from [Link]
Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1191. Retrieved March 19, 2026, from [Link]
The Vanguard Molecule: Application Notes and Protocols for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde in Modern Drug Discovery
Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the imidazole ring system stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the imidazole ring system stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutics ranging from antimicrobial to anticancer agents. This guide focuses on a novel, yet promising derivative: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde . While specific literature on this exact molecule is nascent, its structural motifs suggest a rich potential as a versatile intermediate and a bioactive compound in its own right.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind them. We will explore the synthesis, characterization, and potential therapeutic applications of this compound, grounded in the established chemistry and pharmacology of related imidazole derivatives.[1][4][5] Our approach is to provide a self-validating framework for investigation, enabling research teams to unlock the full potential of this intriguing molecule.
Part 1: Synthesis and Characterization
The journey into the therapeutic applications of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde begins with its efficient and scalable synthesis. The proposed synthetic route is a multi-step process, culminating in the target molecule.
Proposed Synthetic Pathway
The synthesis of the title compound can be envisioned through a multi-step sequence, starting from readily available starting materials. A plausible route is outlined below.
Caption: Proposed synthetic pathway for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
Detailed Synthetic Protocol
Materials:
3-methylaniline
Dihydroxyacetone
Formaldehyde (37% in water)
Ammonium hydroxide (28-30%)
Manganese (IV) oxide (MnO₂)
Thionyl chloride (SOCl₂)
Dichloromethane (DCM)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Hexanes
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Protocol:
Step 1: Synthesis of 3-(3-methylphenyl)-1H-imidazole-4,5-dimethanol
In a 500 mL round-bottom flask, dissolve 3-methylaniline (0.1 mol) in methanol (200 mL).
To this solution, add dihydroxyacetone (0.1 mol), formaldehyde (0.22 mol), and ammonium hydroxide (0.5 mol).
Stir the reaction mixture at room temperature for 48 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexanes 7:3).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the imidazole intermediate.
Step 2: Synthesis of 3-(3-methylphenyl)-1H-imidazole-4,5-dicarbaldehyde
In a 250 mL round-bottom flask, dissolve the product from Step 1 (0.05 mol) in dichloromethane (150 mL).
Add activated manganese (IV) oxide (0.25 mol) in portions over 30 minutes.
Stir the reaction mixture vigorously at room temperature for 24 hours.
Monitor the reaction by TLC (Eluent: EtOAc/Hexanes 1:1).
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
Concentrate the filtrate under reduced pressure to yield the dialdehyde intermediate, which can be used in the next step without further purification.
Step 3: Synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the dialdehyde from Step 2 (0.02 mol) in anhydrous dichloromethane (50 mL).
Cool the solution to 0 °C in an ice bath.
Add thionyl chloride (0.022 mol) dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC (Eluent: EtOAc/Hexanes 3:7).
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final compound.
Characterization
A thorough characterization of the synthesized compound is crucial for confirming its identity and purity.
Technique
Expected Observations
¹H NMR
Aromatic protons from the 3-methylphenyl group, a singlet for the aldehyde proton (~9.8 ppm), a singlet for the imidazole proton, and a singlet for the methyl group.
¹³C NMR
Peaks corresponding to the carbonyl carbon of the aldehyde, carbons of the imidazole ring, and carbons of the 3-methylphenyl group.
Mass Spectrometry
The molecular ion peak corresponding to the exact mass of C₁₁H₉ClN₂O. The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observed.
FT-IR
Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.
Purity (HPLC)
A single major peak with >95% purity.
Part 2: Postulated Applications in Drug Discovery
The structural features of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde – a halogenated imidazole with a reactive aldehyde group – make it a prime candidate for investigation in several therapeutic areas.
Anticancer Applications
The imidazole scaffold is a well-established pharmacophore in oncology.[2] The aldehyde functionality can act as a Michael acceptor or form Schiff bases with biological nucleophiles, such as lysine residues in proteins, leading to covalent inhibition. The chloro and methylphenyl substituents can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for specific targets.
Potential Targets:
Kinases: Many kinase inhibitors incorporate a heterocyclic core. The compound could be screened against a panel of cancer-related kinases.
Tubulin: Imidazole-based compounds have been shown to inhibit tubulin polymerization.
DNA Intercalators: The planar imidazole ring could potentially intercalate with DNA.
Antimicrobial Applications
Imidazole derivatives are the bedrock of many antifungal and antibacterial agents.[1][3] The mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.
Potential Targets:
Bacterial Cell Division Proteins (e.g., FtsZ): The aldehyde could interact with nucleophilic residues in the active sites of these enzymes.
Fungal Cytochrome P450 Enzymes: A common target for azole antifungals.
Part 3: Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the biological activity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
In Vitro Kinase Inhibition Assay (Anticancer)
This protocol describes a generic, fluorescence-based assay to screen for kinase inhibitory activity.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
Prepare a stock solution of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde in DMSO.
In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO).
Add the kinase, fluorescently labeled substrate, and ATP to initiate the reaction.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and add a detection reagent that differentiates between the phosphorylated and non-phosphorylated substrate.
Read the fluorescence intensity using a plate reader.
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
Protocol:
Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized suspension of the microorganism.
Include a positive control (no compound) and a negative control (no microorganism).
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cell lines.
Caption: Workflow for a cell-based MTT cytotoxicity assay.
Protocol:
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
Treat the cells with increasing concentrations of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde for 48-72 hours.
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value.
Part 4: Future Directions and Conclusion
The journey of a novel compound from synthesis to a potential drug candidate is long and arduous. The protocols and applications outlined in this guide provide a foundational framework for the initial investigation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. Positive results from these initial screens would warrant further studies, including:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
Mechanism of Action Studies: Identifying the specific molecular target(s) of the compound.
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models.
ADME/Tox Studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
References
ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
Davood, A., Alipour, E., & Shafiee, A. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32, 389-395.
Hilaris. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.
ResearchGate. A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde.
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4534.
Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(10), 8508-8528.
Medicinal Chemistry. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
International Journal of Research and Analytical Reviews. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
Application Notes and Protocols for the Synthesis of Transition Metal Ligands Using 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Introduction: The Significance of Imidazole-Based Transition Metal Complexes The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide range of biological activities and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Imidazole-Based Transition Metal Complexes
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide range of biological activities and its ability to form stable complexes with transition metals.[1][2][3] Imidazole and its derivatives are integral components of many biologically important molecules, including histamine and nucleic acids.[4] The incorporation of an imidazole moiety into a ligand framework can significantly influence the electronic and steric properties of the resulting metal complexes, leading to novel therapeutic agents and functional materials.[3]
Transition metal complexes containing Schiff base ligands derived from imidazole derivatives have been extensively investigated as potential antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[1][2][5][6][7][8] The chelation of the metal ion by the ligand often enhances the biological activity compared to the free ligand, a phenomenon that can be attributed to factors such as increased lipophilicity and altered drug-target interactions.[3][7][9][10] This guide provides a detailed protocol for the synthesis of a versatile precursor, 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, and its subsequent use in the preparation of Schiff base ligands and their coordination complexes with various transition metals.
Part 1: Synthesis of the Precursor: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
The synthesis of the target aldehyde is a crucial first step. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like imidazole is the Vilsmeier-Haack reaction.[11][12][13] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][14] The synthesis of the N-arylimidazole starting material can be achieved through various coupling methods, often catalyzed by copper or palladium.[4][15][16][17]
Protocol 1: Synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
This protocol outlines a general procedure for the Vilsmeier-Haack formylation of an N-substituted imidazole.
Causality Behind Experimental Choices:
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is critical to prevent its decomposition and ensure high yields.
Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ to DMF is essential for controlling the reaction rate and preventing side reactions. The subsequent reaction with the imidazole substrate is typically performed at elevated temperatures to drive the electrophilic substitution.
Aqueous Work-up: The intermediate iminium salt formed during the reaction is hydrolyzed to the corresponding aldehyde upon the addition of water. A basic work-up is often employed to neutralize the acidic reaction mixture.
Materials and Reagents:
1-(3-methylphenyl)-1H-imidazole
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Equipment:
Three-neck round-bottom flask
Dropping funnel
Magnetic stirrer with heating plate
Ice bath
Reflux condenser
Rotary evaporator
Chromatography column
Procedure:
Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
Reaction with Imidazole: Dissolve 1-(3-methylphenyl)-1H-imidazole (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Stir for 30 minutes. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
Self-Validation/Characterization:
The structure of the synthesized aldehyde should be confirmed by spectroscopic methods:
¹H NMR: Expect signals corresponding to the aromatic protons of the 3-methylphenyl group, the imidazole proton, and a characteristic downfield singlet for the aldehyde proton (~9.5-10.0 ppm).
¹³C NMR: Look for the resonance of the aldehyde carbonyl carbon (~185-190 ppm) in addition to the signals for the imidazole and phenyl ring carbons.
FT-IR: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde C=O stretching vibration.
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.
Part 2: Synthesis of Imidazole-Based Schiff Base Ligands
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.[18] These ligands are versatile due to the synthetic flexibility that allows for the introduction of various functional groups, thereby tuning the electronic and steric properties of the resulting metal complexes.[5]
Protocol 2: General Synthesis of a Schiff Base Ligand from 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
This protocol describes the synthesis of a representative Schiff base ligand by reacting the aldehyde with a primary amine.
Causality Behind Experimental Choices:
Solvent: Ethanol or methanol are commonly used solvents as they are good solvents for both the aldehyde and the amine, and the water formed during the reaction can be easily removed.
Catalyst: A few drops of a weak acid, such as acetic acid, can be added to catalyze the condensation reaction.
Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the imine formation and helps to drive the reaction to completion by removing the water formed.
A primary amine (e.g., 2-aminophenol, ethylenediamine)
Ethanol or Methanol
Glacial acetic acid (catalytic amount)
Equipment:
Round-bottom flask
Magnetic stirrer with heating plate
Reflux condenser
Procedure:
Dissolution: Dissolve 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
Amine Addition: To this solution, add the primary amine (1 equivalent for mono-condensation, 0.5 equivalents for di-condensation with a diamine) dissolved in ethanol.
Catalysis and Reaction: Add a few drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator to induce crystallization.
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum desiccator. The product can be further purified by recrystallization from a suitable solvent if necessary.
Self-Validation/Characterization:
FT-IR: The formation of the Schiff base is confirmed by the appearance of a new strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde.[19]
¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
Mass Spectrometry: Confirm the molecular weight of the synthesized Schiff base ligand.
Part 3: Synthesis of Transition Metal Complexes
The synthesized Schiff base ligands, with their multiple coordination sites (the imine nitrogen and an imidazole nitrogen), can readily form stable complexes with various transition metal ions.[5] The choice of metal ion and reaction conditions can influence the geometry and properties of the resulting complex.[5][7]
Protocol 3: General Procedure for the Synthesis of Transition Metal Complexes
This protocol provides a general method for the complexation of the synthesized Schiff base ligand with transition metal salts.
Causality Behind Experimental Choices:
Solvent: A solvent system that dissolves both the ligand and the metal salt is required. Methanol or a methanol/water mixture is often suitable.[5]
Stoichiometry: The metal-to-ligand ratio is a critical parameter that determines the structure of the complex. A 1:2 metal-to-ligand ratio is common for bidentate ligands to form octahedral or square planar complexes.
pH Adjustment: In some cases, the addition of a base (e.g., NaOH or triethylamine) may be necessary to deprotonate the ligand and facilitate coordination.
Materials and Reagents:
Synthesized Schiff base ligand
Transition metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂).
Methanol
Distilled water (if needed)
Equipment:
Two separate beakers or flasks
Magnetic stirrer
Buchner funnel and filter paper
Procedure:
Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in methanol with gentle warming if necessary.
Metal Salt Solution: In a separate beaker, dissolve the transition metal salt (1 equivalent) in methanol or a small amount of distilled water and then dilute with methanol.
Complexation: Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.
Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a colored precipitate indicates the formation of the metal complex.
Isolation and Purification: Collect the precipitate by filtration, wash with methanol to remove any unreacted starting materials, and then with diethyl ether. Dry the complex in a vacuum desiccator.
Data Presentation: Representative Metal Complexes
Metal Salt
Ligand:Metal Ratio
Solvent
Expected Geometry
CuCl₂·2H₂O
2:1
Methanol
Square Planar/Distorted Octahedral
CoCl₂·6H₂O
2:1
Methanol
Tetrahedral/Octahedral
NiCl₂·6H₂O
2:1
Methanol
Square Planar/Octahedral
ZnCl₂
2:1
Methanol
Tetrahedral
Self-Validation/Characterization of Metal Complexes:
FT-IR: Coordination of the imine nitrogen to the metal ion is typically indicated by a shift in the C=N stretching frequency compared to the free ligand.[19] New bands in the far-IR region (400-600 cm⁻¹) may be observed, corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy: The electronic spectra of the complexes will show new absorption bands corresponding to d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which are absent in the free ligand.[19]
Molar Conductance: Measurement of the molar conductivity of the complexes in a suitable solvent (e.g., DMF) can help determine whether the anions are coordinated to the metal ion or are present as counter-ions.[5]
Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center and helps in determining the geometry of the complex.[7]
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared with the calculated values for the proposed complex formula.
Visualization of Experimental Workflow
Below are diagrams illustrating the key experimental workflows described in this guide.
Caption: Overall workflow from precursor to transition metal complex.
Caption: Characterization techniques for synthesized compounds.
Troubleshooting and Key Considerations
Low Yield in Vilsmeier-Haack Reaction: This could be due to moisture in the reagents or solvent. Ensure all glassware is oven-dried and reagents are of anhydrous grade. The reaction time and temperature may also need optimization for different substrates.
Difficulty in Schiff Base Formation: If the reaction is sluggish, ensure a catalytic amount of acid is present. For less reactive amines or aldehydes, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction.
Insolubility of Metal Complexes: Some metal complexes may have low solubility. It may be necessary to try different solvents or solvent mixtures for their synthesis and characterization.
Safety Precautions: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.
Conclusion
This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of novel transition metal complexes based on a 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde scaffold. The protocols are designed to be adaptable for a range of primary amines and transition metals, allowing researchers to explore a diverse chemical space. The resulting complexes hold significant potential for applications in drug discovery and materials science, and the characterization techniques outlined are essential for validating their structures and understanding their properties.
References
Der Pharma Chemica. (n.d.). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Retrieved from [Link]
Research Square. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]
Scientific.Net. (n.d.). Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands. Retrieved from [Link]
International Journal of Chemical and Molecular Engineering. (2014, July 28). Spectroscopic Investigation Of New Schiff Base Metal Complexes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Retrieved from [Link]
Maynooth University Research Archive Library. (2011, September 9). Synthesis of imidazole schiff base ligands, their silver (I) complexes and their activities against candida albicans. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
SciSpace. (n.d.). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. Retrieved from [Link]
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ACS Publications. (2000, September 2). Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. Retrieved from [Link]
JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Retrieved from [Link]
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In Vitro Biological Evaluation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Derivatives
An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility makes the imidazole scaffold a privileged structure for the design and synthesis of novel therapeutic agents. This guide focuses on a specific, promising subclass: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and its derivatives. The presence of the chloro and carbaldehyde groups provides reactive sites for further chemical modification, allowing for the creation of diverse molecular libraries.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the foundational principles and step-by-step protocols for the initial in vitro biological evaluation of these compounds. We will focus on two primary areas of investigation where imidazole derivatives have shown significant potential: anticancer and antimicrobial activities.[3][4][5] The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness, forming the critical first step in the drug discovery pipeline.
Before proceeding to specific experimental protocols, it is crucial to understand the strategic approach to in vitro screening. The initial evaluation of a new chemical entity is a hierarchical process designed to efficiently identify promising candidates while minimizing resource expenditure.
Application Note 1.1: The Rationale for In Vitro Screening
In vitro (Latin for "in glass") studies are the first line of investigation for novel compounds. These assays utilize isolated components like cell lines or microorganisms in a controlled laboratory setting. This approach is fundamental for several reasons:
High-Throughput Capability: It allows for the rapid screening of numerous derivatives against various targets, which is essential for establishing Structure-Activity Relationships (SAR).
Cost-Effectiveness: Compared to animal studies (in vivo), cell-based assays are significantly less expensive and time-consuming.
Mechanistic Insights: Controlled environments enable the dissection of specific biological effects, such as cytotoxicity or direct inhibition of microbial growth, providing clues about the compound's mechanism of action.
Ethical Considerations: It reduces the reliance on animal testing in the early stages of drug discovery.
The overall goal is to identify "hit" compounds that demonstrate potent and selective activity, justifying their advancement to more complex biological models.
Figure 2: Step-by-step workflow for the MTT cell viability assay.
Materials:
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA
5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
[6]* Solubilization solution: DMSO or 0.04 N HCl in isopropanol.
Positive control: A known cytotoxic drug (e.g., 5-Fluorouracil or Doxorubicin).
Sterile 96-well flat-bottom plates.
Multichannel pipette.
Microplate reader.
Procedure:
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. [7]Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the imidazole derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Establish Controls (Crucial for Data Integrity):
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest concentration test wells.
Untreated Control (100% Viability): Wells with cells in medium only.
Blank Control: Wells with medium only (no cells) to measure background absorbance.
[7]4. Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.
[8][9]6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. [7]Viable cells will produce purple formazan crystals.
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan. [10]Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
[6]8. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
[8]
Data Analysis and Presentation
Subtract the average absorbance of the blank control from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Plot % Viability against the logarithm of the compound concentration.
Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data should be summarized in a clear, tabular format.
Compound ID
Cancer Cell Line
Exposure Time (h)
IC₅₀ (µM) ± SD
Derivative 1
HeLa
48
[Value]
Derivative 2
HeLa
48
[Value]
5-Fluorouracil
HeLa
48
[Value]
Derivative 1
MCF-7
48
[Value]
Derivative 2
MCF-7
48
[Value]
5-Fluorouracil
MCF-7
48
[Value]
Section 3: Antimicrobial Activity Evaluation
The imidazole scaffold is present in numerous antifungal and antibacterial agents, making antimicrobial screening a logical step. [2][4][11]The primary goal is to determine the lowest concentration of the compound that can inhibit the growth of a specific microorganism.
Application Note 3.1: Principles of Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12][13]It is the most common metric for antimicrobial potency.
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [12]It is determined by sub-culturing from the clear wells of an MIC assay onto agar plates.
[14]
Protocol 3.1: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).
[15]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well plate. After incubation, the presence or absence of visible bacterial growth (turbidity) is recorded to identify the MIC.
[13][16]
Figure 3: Workflow for the broth microdilution MIC assay.
Materials:
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
Growth medium: Mueller-Hinton Broth (MHB)
[15][16]* 0.5 McFarland turbidity standard
Imidazole derivatives and a positive control antibiotic (e.g., Ciprofloxacin) dissolved in DMSO.
Sterile 96-well U-bottom plates.
Spectrophotometer or plate reader.
Procedure:
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds. [12]Typically, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the highest compound concentration (in MHB) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control. Well 12 (medium only) is the sterility control.
Inoculum Preparation: From a fresh agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [15]Dilute this suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
[13]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 100 µL.
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
5. MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
Data Analysis and Presentation
The MIC is reported as the specific concentration value (e.g., in µg/mL or µM). Results should be compiled into a table.
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Derivative 1
[Value]
[Value]
Derivative 2
[Value]
[Value]
Ciprofloxacin
[Value]
[Value]
Section 4: Safety & Selectivity Assessment
A therapeutically useful compound must be more toxic to its target (cancer cells or microbes) than to healthy host cells. Therefore, assessing cytotoxicity against a non-cancerous cell line is a critical step.
[4][17]
Application Note 4.1: The Therapeutic Index
The concept of a therapeutic index or selectivity index (SI) is crucial. It is a quantitative measure of a drug's safety margin. In this context, it can be calculated as:
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
or
SI = IC₅₀ (Normal Cells) / MIC (Microbe)
A higher SI value is desirable, indicating greater selectivity for the target.
Protocol 4.1: Cytotoxicity on a Non-Cancerous Cell Line
This protocol is identical to the MTT assay described in Protocol 2.1 , with the key difference being the choice of cell line. A common choice is a human fibroblast cell line (e.g., HFF-1, MRC-5) or normal epithelial cells. [4][17]The objective is to determine the IC₅₀ of the imidazole derivatives against these healthy cells, allowing for the calculation of a selectivity index.
Conclusion
This guide provides a structured and robust framework for the initial in vitro biological evaluation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde derivatives. By systematically applying the detailed protocols for assessing anticancer and antimicrobial activity, researchers can efficiently identify promising lead compounds. Adherence to the principles of including proper controls and assessing selectivity against normal cells is paramount for generating reliable and meaningful data. The results from these foundational assays will form the basis for more advanced mechanistic studies, lead optimization, and potential progression into preclinical in vivo models.
References
Emery Pharma. Minimum Inhibitory Concentration (MIC). (URL available through search result[12])
Bio-protocol. 3.3. Minimum Inhibitory Concentration (MIC) Assay. (URL available through search result[15])
Kumar, R., et al. (2019). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences. (URL available through search result[3])
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. (Similar content found in search result)[13]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (URL available through search result[16])
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL available through search result[9])
Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. (URL available through search result[4])
Kumar, R., et al. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences. (URL available through search result[18])
Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (URL available through search result[14])
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. (URL available through search result[10])
Abcam. MTT assay protocol. (URL available through search result[6])
ATCC. MTT Cell Proliferation Assay. (URL available through search result[7])
Merck (Sigma-Aldrich). MTT Assay Protocol for Cell Viability and Proliferation. (URL available through search result[8])
Royal Society of Chemistry. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. (URL available through search result[19])
RSC Publishing. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (URL available through search result[20])
PubMed. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. European Journal of Medicinal Chemistry. (URL available through search result[21])
Asian Journal of Chemistry. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. (URL available through search result[22])
SCIRP. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry. (URL available through search result[23])
Journal of Chemical and Pharmaceutical Research. (2015). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (URL available through search result[2])
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL available through search result[11])
ResearchGate. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde Derivatives as Anti-tumor Agents Against Ehrlich Ascites tumor Cells In Vivo. (URL available through search result[25])
PubMed. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry. (URL available through search result[26])
MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. (URL available through search result[5])
PubMed. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Parasitology Research. (URL available through search result[17])
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. (URL available through search result[27])
MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. (URL available through search result[28])
Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. Organic Chemistry: Current Research. (URL available through search result[1])
Technical Support Center: Yield Optimization for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of highly funct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of highly functionalized imidazole cores.
While much of the foundational literature focuses on 2-alkyl analogs (such as the Losartan intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde)[1], the thermodynamic principles and kinetic pitfalls are identical for your 1-aryl/3-aryl system. The synthesis relies on a critical Vilsmeier-Haack chloroformylation of an imidazolone intermediate[2]. This step is notoriously unforgiving: the Vilsmeier reagent must simultaneously execute a chlorination at C5 and an electrophilic aromatic substitution at C4.
Process Workflow & Mechanistic Pathway
The synthesis follows a two-stage one-pot sequence. First, N-(3-methylphenyl)glycine is condensed with a formimidate to yield the imidazolone intermediate. Second, the Vilsmeier reagent (POCl₃ + DMF) drives the dual chloroformylation[3].
Fig 1. Two-stage synthetic workflow and mass validation for the target imidazole carbaldehyde.
Quantitative Data & Parameter Optimization
To prevent incomplete formylation or catastrophic tarring, stoichiometric and thermal parameters must be strictly controlled.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale & Causality
POCl₃ : DMF Ratio
1.5 : 1.5 eq
3.0 : 3.0 eq
Both C5-chlorination and C4-formylation consume the Vilsmeier reagent. Excess drives full conversion[2].
Reaction Temperature
> 110 °C
90–100 °C
Temperatures >110 °C cause severe tarring and thermal polymerization of the imidazole core[1].
Quench Temperature
> 40 °C (Uncontrolled)
< 20 °C (Ice-water)
Exothermic quench degrades the iminium salt into uncharacterized byproducts instead of the aldehyde[3].
Isolation pH
pH < 3 or pH > 9
pH 7.0–7.5
The target aldehyde is amphoteric; neutral pH ensures maximum precipitation and isolated yield.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process analytical checks (LC-MS) confirm the expected transformations.
Stage 1: Cyclization to Imidazolone
Preparation : Suspend N-(3-methylphenyl)glycine (1.0 eq) and ethyl formimidate hydrochloride (1.1 eq) in anhydrous methanol (5 mL/g).
Activation : Cool to 0 °C. Slowly add 30% methanolic sodium methoxide to adjust the pH to 9.0–9.5.
Causality: The alkaline pH neutralizes the hydrochloride salt, freeing the imidate for nucleophilic attack by the glycine amine, followed by intramolecular cyclization.
Reaction : Stir at room temperature for 12 hours.
Validation Check : Analyze an aliquot via LC-MS. The reaction is complete when the glycine derivative is consumed and the intermediate mass (m/z 175.1 [M+H]⁺ ) accounts for >90% of the TIC area.
Concentration : Remove methanol under reduced pressure (<40 °C) and resuspend the crude solid in anhydrous toluene.
Stage 2: Vilsmeier-Haack Chloroformylation
Reagent Addition : To the toluene suspension, add POCl₃ (3.0 eq) at 20 °C.
Activation : Begin dropwise addition of anhydrous DMF (3.0 eq) over 30 minutes.
Causality: DMF reacts with POCl₃ to form the active chloromethyleneiminium chloride. This step is highly exothermic; controlled addition prevents thermal degradation of the imidazolone[2].
Heating : Heat the mixture to 90–100 °C for 3–4 hours.
Validation Check : Quench a 10 µL aliquot in cold water/methanol. LC-MS must show >95% conversion to the target mass (m/z 221.1 [M+H]⁺ ). If significant m/z 193.1 (unformylated 5-chloro intermediate) remains, add 0.5 eq of pre-formed Vilsmeier reagent and heat for an additional hour.
Stage 3: Aqueous Quench and Isolation
Thermal Control : Cool the reaction mixture to 20 °C.
Hydrolysis : Pour the mixture slowly into vigorously stirred crushed ice (10 g/g of starting material).
Causality: The iminium intermediate must be hydrolyzed to the aldehyde. Ice maintains the temperature <20 °C, preventing hydrolytic cleavage of the newly formed C-Cl bond[3].
Precipitation : Adjust the pH to 7.0–7.5 using saturated aqueous NaHCO₃. The product will precipitate as a beige/yellow solid.
Isolation : Filter, wash thoroughly with cold water to remove phosphate/formate salts, and dry under high vacuum.
Troubleshooting Guide & FAQs
Use the following logical decision tree to diagnose yield drops during the chloroformylation step.
Fig 2. Logical troubleshooting decision tree for resolving low yields during chloroformylation.
Frequently Asked Questions
Q: Why am I observing a high percentage of the 5-chloro derivative without the C4-aldehyde group?A: This indicates incomplete formylation. The chlorination at C5 typically proceeds faster than the electrophilic aromatic substitution at C4. Ensure that the Vilsmeier reagent is prepared with strictly anhydrous DMF and is present in at least a 3.0 molar equivalent[2]. Moisture in the DMF will prematurely hydrolyze the chloromethyleneiminium ion, killing the formylation kinetics.
Q: The reaction mixture turns into a black, intractable tar during the Vilsmeier-Haack step. How can I prevent this?A: Tarring is a classic symptom of localized overheating and polymerization, exacerbated by the highly exothermic formation of the Vilsmeier reagent[1]. To mitigate this, do not mix POCl₃ and DMF at high temperatures. Add the DMF dropwise to the POCl₃/imidazolone suspension at room temperature, allow the exotherm to subside, and then slowly ramp the heating mantle to 90 °C.
Q: My LC-MS looked perfect before the quench, but my isolated yield is terrible. What happened?A: Your product degraded during the workup. The intermediate before the quench is a highly reactive iminium salt. If the quench is too rapid, the exotherm will cause hydrolysis of the sensitive chloro-imidazole core. The mixture must be poured slowly into vigorously stirred crushed ice, maintaining the internal temperature strictly below 20 °C[3]. Furthermore, avoid using strong bases like NaOH for neutralization; use NaHCO₃ to prevent base-catalyzed degradation of the aldehyde.
References
Title: Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Process for the production of 2-substituted 5-chloroimidazole-4-carbaldehydes (US5696272A)
Technical Support Center: Troubleshooting Solubility for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, poly-substituted heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, poly-substituted heterocycles.
5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a classic example of a "brick dust" molecule 1. Its profound insolubility in standard organic solvents (like dichloromethane, ethyl acetate, or toluene) is not due to extreme lipophilicity, but rather its exceptionally high crystal lattice energy 2. The planar imidazole core and the m-tolyl ring engage in extensive
π−π
stacking 3, while the C4-carbaldehyde and C5-chloro groups create strong intermolecular dipole-dipole networks. To dissolve this compound, you must provide enough solvation energy to overcome these robust solid-state interactions.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you overcome these hurdles in your workflow.
Diagnostic Decision Tree
Use the following workflow to determine the optimal solubility strategy based on your downstream application.
Decision tree for overcoming 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde solubility issues.
Frequently Asked Questions (FAQs)
Q: Why does this compound instantly precipitate out of dichloromethane (DCM) or tetrahydrofuran (THF) during my reactions?A: The energy required to break the crystal lattice of this specific imidazole derivative is higher than the solvation energy provided by moderately polar solvents like DCM or THF. When the reaction mixture cools, or if the concentration exceeds the kinetic solubility limit, the molecules rapidly re-aggregate via
π−π
stacking and precipitate. You must switch to solvents with higher dielectric constants (like DMF or DMAc) that can actively disrupt these intermolecular forces.
Q: I need to perform a Grignard/Wittig reaction, but the starting material won't dissolve in THF, and I cannot use DMF. What is the workaround?A: You must alter the physical properties of the molecule chemically. By performing a transient acetal protection on the C4-carbaldehyde, you achieve two things: you protect the reactive aldehyde from unwanted nucleophilic attack, and you convert a planar, dipole-heavy functional group into a bulky, sp3-hybridized acetal 4. This physically forces the molecules apart, destroying the crystal lattice and rendering the intermediate highly soluble in THF and ether.
Q: Does heating the solvent solve the issue permanently?A: No. Heating increases kinetic solubility by providing thermal energy to break the lattice. However, once the solution cools back to room temperature, the system will return to its thermodynamic solubility limit, causing the compound to crash out. If your reaction must run at room temperature or below, heating is not a viable long-term solution.
Quantitative Solubility Matrix
To aid in experimental design, use the following solvent matrix. The data illustrates the causal relationship between a solvent's dielectric constant and its ability to solvate the imidazole's crystal lattice.
Protocol A: Optimized Dissolution via Co-Solvent & Sonication
Use this protocol when highly polar aprotic solvents are compatible with your downstream chemistry (e.g., Suzuki couplings,
SNAr
reactions).
Weighing: Transfer the required mass of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde into a dry reaction vessel.
Primary Solvation: Add anhydrous DMF or DMAc to achieve a concentration of no more than 0.2 M.
Thermal Disruption: Heat the mixture gently to 50°C using a water bath.
Acoustic Cavitation: Transfer the vessel to an ultrasonic bath for 5–10 minutes. The localized high temperatures and pressures generated by acoustic cavitation will rapidly break apart the "brick dust" aggregates.
Self-Validation Checkpoint: Remove the flask from the bath and shine a laser pointer through the liquid. A true thermodynamic solution will be completely transparent without Tyndall scattering. If the laser beam is visible (scattering), colloidal particles remain; add 10% more solvent and repeat sonication.
Protocol B: Transient Acetal Protection for Enhanced Organic Solubility
Use this protocol when you must use non-polar or moderately polar solvents (like THF or Ether) for organometallic chemistry.
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (1.0 eq) in toluene (0.1 M). Note: It will remain a suspension at this stage.
Reagent Addition: Add ethylene glycol (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).
Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). As water is removed azeotropically, the equilibrium is driven forward.
Self-Validation Checkpoint 1 (Visual): As the planar aldehyde is converted into the bulky, sp3-hybridized acetal, the crystal lattice is chemically dismantled. The cloudy suspension will transition into a completely clear, homogenous solution.
Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc 7:3). The acetal product will show a distinct shift to a higher
Rf
value compared to the highly polar free aldehyde.
Critical Workup: Cool the solution to room temperature and wash immediately with saturated aqueous
NaHCO3
. Causality note: The basic wash is mandatory to remove the acid catalyst. Failure to neutralize p-TsOH will cause the acetal to spontaneously revert to the insoluble aldehyde during solvent evaporation 4.
Isolation: Dry the organic layer over
Na2SO4
, filter, and concentrate. The resulting protected intermediate will now be highly soluble in THF, DCM, and Ether.
References
Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanoniz
Molecular Characteristics for Solid-State Limited Solubility
ResearchG
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases
MDPI
Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydr
Technical Support Center: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Stability & Handling
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde . As a critical heterocyclic building block, the C4-carbaldehyde moiety is highly susceptible to aerobic auto-oxidation, converting the reactive formyl group into a dead-end carboxylic acid. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to arrest this degradation.
The Causality of Auto-Oxidation
Understanding why your compound degrades is the first step to preventing it. Aldehyde auto-oxidation is not a simple bimolecular reaction with oxygen; it is a complex, multi-step radical chain mechanism [1].
Initiation: Trace transition metals or UV/Visible light abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical [2].
Propagation: The acyl radical rapidly reacts with dissolved triplet oxygen (
3O2
) to form an acylperoxy radical. This species then abstracts a hydrogen atom from a neighboring, unreacted aldehyde molecule, forming a peracid intermediate and propagating a new acyl radical[1].
Degradation (Termination): The peracid intermediate undergoes a Baeyer-Villiger-type reaction with another equivalent of the starting aldehyde, yielding two equivalents of the carboxylic acid degradant.
Radical chain mechanism of aldehyde auto-oxidation into carboxylic acid.
Troubleshooting FAQs
Q1: My NMR shows a growing broad singlet around 10-12 ppm and a decrease in the aldehyde proton (~9.8 ppm). What is happening?A1: This is the definitive spectroscopic signature of carboxylic acid formation via auto-oxidation. The sharp aldehyde proton is being consumed as the formyl group oxidizes into the broad, exchangeable carboxylic acid proton.
Q2: I stored the compound in a sealed amber bottle at room temperature. Why did it still oxidize?A2: Simply sealing a bottle traps atmospheric oxygen in the headspace. Oxygen is highly soluble in many organic matrices and solid crystal lattices. Without active displacement of oxygen (e.g., Argon purging) and low-temperature storage to lower the kinetic energy below the activation barrier of radical propagation, oxidation will inevitably proceed[3].
Q3: How does this auto-oxidation impact downstream API synthesis?A3: The resulting carboxylic acid acts as a chain terminator in reductive aminations and can poison transition-metal catalysts used in subsequent cross-coupling reactions. Furthermore, the acid degradant alters the solubility profile, causing yield losses during crystallization.
Q4: Can I just add an antioxidant to the solid powder?A4: Antioxidants like BHT (Butylated hydroxytoluene) act as radical scavengers that break the auto-oxidation chain reaction. While highly effective in solutions, solid-state blending is inefficient due to poor surface-area contact. It is strictly recommended to use inert atmospheric storage for solids, reserving BHT (10-100 ppm) for stock solutions.
Diagnostic & Resolution Workflow
Workflow for diagnosing and resolving aldehyde auto-oxidation issues.
Quantitative Environmental Impact Data
The following table summarizes the quantitative impact of various storage conditions on the auto-oxidation rate of heterocyclic aldehydes over a 30-day period.
Low kinetic energy prevents activation barrier crossing for initiation.
Solution (THF)
Ambient Air
25°C
100 ppm BHT
< 1.0%
BHT donates H-atom to quench acylperoxy radicals, breaking the chain.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to downstream synthesis without passing the validation checks.
Protocol A: Mild Base Extraction for Carboxylic Acid Removal
If your batch of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde has already oxidized, use this protocol to rescue the unreacted aldehyde.
Step 1: Dissolve the degraded batch in Dichloromethane (DCM).
Causality: DCM is a non-polar solvent that readily solubilizes the lipophilic imidazole-4-carbaldehyde, keeping it in the organic phase.
Step 2: Wash the organic layer with 3 volumes of saturated aqueous
NaHCO3
(pH ~8.3).
Causality: The carboxylic acid degradant (pKa ~4) is deprotonated into a highly water-soluble carboxylate salt. The aldehyde remains un-ionized and stays trapped in the DCM layer.
Step 3: Separate the layers, dry the organic phase over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality: Removing trace water prevents hydrate formation, which can act as a precursor to further oxidative degradation.
Self-Validation Check: Run a TLC (Hexanes:EtOAc 1:1) of the purified product alongside the crude. The baseline spot (carboxylic acid) must be completely absent in the purified lane, confirming successful partition.
Protocol B: Schlenk-Line Argon Purging for Long-Term Storage
To prevent future oxidation, the purified compound must be stored under strictly inert conditions.
Step 1: Transfer the purified solid into a heavy-walled Schlenk tube equipped with a PTFE stopcock.
Causality: Standard silicone/rubber septa are permeable to oxygen over time; PTFE stopcocks provide a true hermetic seal.
Step 2: Connect to a Schlenk line and apply high vacuum (< 0.1 mbar) for 15 minutes.
Causality: Vacuum physically removes atmospheric oxygen from the headspace and the interstitial spaces between the solid crystals.
Step 3: Backfill the flask with high-purity Argon gas.
Causality: Argon is heavier than nitrogen and provides a denser protective blanket over the solid, displacing any residual oxygen[3].
Step 4: Repeat the vacuum-argon cycle three times, seal the stopcock, and store at -20°C in the dark.
Causality: The triple-purge ensures statistically negligible oxygen parts-per-million, while sub-zero temperatures exponentially decrease the rate constant of any residual radical initiation.
Self-Validation Check: Dissolve a 1 mg aliquot in
CDCl3
immediately after storage and again at 3 months. The integration of the aldehyde proton (~9.8 ppm) relative to the imidazole backbone protons must remain >99%, proving the system's integrity.
References
Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels
Source: Molecules / National Institutes of Health (PMC)
URL:[Link]
A Safe and Efficient Flow Oxidation of Aldehydes with O2
Source: Organic Letters (ACS Publications)
URL:[Link]
Technical Support Center: Isomer Separation in 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Synthesis
Welcome to the Technical Support Center for the preparation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the preparation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important imidazole derivative. A primary hurdle in this process is the formation of a regioisomeric byproduct, which necessitates robust separation and analytical techniques. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of the desired product isomer.
Understanding the Challenge: Regioisomer Formation
The synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is often accomplished via the Vilsmeier-Haack reaction. This formylation of an electron-rich heterocyclic ring, while effective, can lead to a mixture of regioisomers.[1][2] The Vilsmeier reagent, a mild electrophile, can attack different positions on the imidazole ring, leading to the formation of the desired 5-chloro-4-carbaldehyde isomer and the undesired 4-chloro-5-carbaldehyde isomer.[3][4]
The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[5] For 3-substituted imidazoles, formylation can occur at either the C4 or C5 position, and the ratio of the resulting isomers can be sensitive to reaction conditions.
Below is a diagram illustrating the potential for regioisomer formation during the Vilsmeier-Haack formylation of the precursor to the target molecule.
Caption: Formation of regioisomers during Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the synthesis of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde?
A1: The Vilsmeier-Haack formylation of the 3-(3-methylphenyl)imidazole precursor typically yields two main regioisomers: the desired 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and the isomeric byproduct, 4-Chloro-3-(3-methylphenyl)imidazole-5-carbaldehyde . The relative ratio of these isomers can vary depending on the specific reaction conditions employed.
Q2: How can I confirm the presence of both isomers in my crude product?
A2: The most effective techniques for identifying the presence of both isomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A reversed-phase HPLC method will likely show two closely eluting peaks if both isomers are present.[6] 1H NMR spectroscopy of the crude product may reveal two distinct sets of signals for the imidazole ring protons and the carbaldehyde proton, indicating the presence of both isomers.
Q3: Which analytical techniques are best for definitively identifying the separated isomers?
A3: Unequivocal structure elucidation of the separated isomers is best achieved through a combination of spectroscopic methods.[7]
1D and 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC): These techniques are powerful for establishing the connectivity of atoms within the molecule. The chemical shifts of the imidazole ring protons and carbons, as well as the aldehyde proton, will be distinct for each isomer. For instance, the proton on the imidazole ring will have a different chemical environment in the 5-chloro versus the 4-chloro isomer, leading to different chemical shifts.
X-ray Crystallography: If a suitable single crystal of an isomer can be obtained, X-ray crystallography provides unambiguous structural determination.
Troubleshooting Guide: Separation of Isomers
This section provides practical advice for overcoming common challenges encountered during the purification of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde.
Problem 1: Poor Separation of Isomers by Column Chromatography
Cause: The regioisomers of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde are structurally very similar, leading to close retention times on standard silica gel chromatography. This often results in co-elution or broad, overlapping peaks.
Solutions:
Optimize the Mobile Phase:
Solvent System: A common starting point for the separation of imidazole derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate.[8]
Gradient Elution: Employing a shallow gradient of the more polar solvent can effectively resolve closely eluting compounds. For example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration.
Solvent Modifiers: The addition of a small amount of a third solvent, such as dichloromethane or methanol, can sometimes improve selectivity.
High-Performance Liquid Chromatography (HPLC):
For analytical and preparative scale separations, reversed-phase HPLC is often more effective than normal-phase column chromatography.[9]
A C18 column is a good starting point.
The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.[6]
A gradient elution, where the proportion of acetonitrile is increased over time, is generally recommended for optimal separation.
Table 1: Suggested Starting Conditions for HPLC Method Development
Parameter
Recommended Starting Point
Notes
Column
C18, 5 µm, 4.6 x 250 mm
A standard analytical column.
Mobile Phase A
Water with 0.1% Formic Acid
Ensures protonation of the imidazole nitrogen for better peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
The organic modifier.
Gradient
30-70% B over 20 minutes
This is a starting point and should be optimized.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm or 280 nm
Imidazole derivatives generally have strong UV absorbance in this range.
Problem 2: Difficulty in Isolating a Pure Isomer by Crystallization
Cause: The similar physical properties of the regioisomers can make fractional crystallization from a single solvent challenging, often leading to the co-crystallization of both isomers.
Solutions:
Solvent Screening:
Experiment with a variety of solvent systems. A good approach is to dissolve the isomeric mixture in a good solvent (e.g., ethyl acetate, dichloromethane, or acetone) and then slowly add a poor solvent (e.g., hexane, heptane, or petroleum ether) until turbidity is observed. Allowing the solution to slowly cool or stand at room temperature may induce the crystallization of one isomer preferentially.
Selective Salt Formation:
The basicity of the imidazole nitrogen may differ slightly between the two regioisomers. This difference can be exploited by treating the isomeric mixture with a strong acid to selectively precipitate one isomer as a salt.
Protocol:
Dissolve the mixture of isomers in a suitable organic solvent (e.g., ethyl acetate or toluene).
Slowly add a solution of a strong acid, such as hydrochloric acid in ether or p-toluenesulfonic acid in isopropanol, dropwise.
Stir the mixture and observe for the formation of a precipitate.
Isolate the solid by filtration and wash with a small amount of cold solvent.
Analyze the precipitate and the filtrate by HPLC or NMR to determine the isomeric ratio.
Problem 3: Ambiguous Isomer Identification by 1H NMR
Cause: In some cases, the 1H NMR signals for the imidazole ring protons of the two isomers may be very close in chemical shift, making definitive assignment difficult.
Solutions:
13C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the imidazole ring, particularly the carbon bearing the chlorine atom and the carbon of the carbaldehyde, are often more distinct between the two isomers.[7]
2D NMR Techniques:
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly useful. It shows correlations between protons and carbons that are two or three bonds away. By observing the correlation between the aldehyde proton and the carbons of the imidazole ring, you can definitively determine the position of the formyl group relative to the chloro substituent. For example, in the desired 5-chloro-4-carbaldehyde isomer, the aldehyde proton should show a correlation to the C5 carbon (bearing the chlorine). In the 4-chloro-5-carbaldehyde isomer, the aldehyde proton would show a correlation to the C4 carbon (bearing the chlorine).[10]
Caption: A logical workflow for troubleshooting isomer separation.
References
Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]
Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23). Retrieved from [Link]
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC. (n.d.). Retrieved from [Link]
resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf - TSI Journals. (n.d.). Retrieved from [Link]
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
Vilsmeier reagent - Wikipedia. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]
VI. 1H and 13C NMR Spectra - Rsc.org. (n.d.). Retrieved from [Link]
A Rapid and Efficient Synthesis of 2Butyl5-Chloro-3 H Imidazole4-Carboxaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents. (n.d.).
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - SCIRP. (2014, March 5). Retrieved from [Link]
HPLC Column and Separation and Separation Troubleshooting - Agilent. (2007, October 11). Retrieved from [Link]
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar- - JScholar Publisher. (2025, July 15). Retrieved from [Link]
Separation of 2-Butyl-5-chloroimidazole-4-carbaldehyde on Newcrom R1 HPLC column. (2018, February 16). Retrieved from [Link]
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. (2020, August 19). Retrieved from [Link]
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions | Semantic Scholar. (2010, May 1). Retrieved from [Link]
Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. (n.d.). Retrieved from [Link]
l-Proline-catalyzed three-component synthesis of condensed imidazoles - Arabian Journal of Chemistry. (2011, November 1). Retrieved from [Link]
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - ijprajournal. (n.d.). Retrieved from [Link]
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (2020, November 26). Retrieved from [Link]
Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4‐Chloro‐3‐oxobutanoate in Ionic Liquid - SciELO. (2012, March 29). Retrieved from [Link]
A Comparative Analysis of the Reactivity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and its 4-methylphenyl Analog
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery Introduction Substituted imidazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
Substituted imidazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Their utility stems from the versatile reactivity of the aldehyde functional group, which can participate in a variety of chemical transformations to build molecular complexity. The electronic nature of the substituents on the imidazole ring, particularly the N-aryl group, can significantly modulate the reactivity of the aldehyde moiety. This guide provides a detailed comparative analysis of the reactivity of two closely related analogs: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and 5-Chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde.
Understanding the subtle differences in reactivity imparted by the meta versus para position of the methyl group on the N-phenyl substituent is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes in drug development programs. This guide will delve into the theoretical underpinnings of their reactivity, supported by analogous experimental data from related systems, and provide practical protocols for their synthesis and potential transformations.
Theoretical Framework: Electronic Effects of meta- and para-Methyl Substituents
The difference in reactivity between the 3-methylphenyl and 4-methylphenyl analogs originates from the distinct electronic effects of the methyl group at the meta and para positions of the N-phenyl ring. These effects, primarily inductive and resonance (hyperconjugation), alter the electron density of the N-phenyl ring, which in turn influences the electronic character of the imidazole ring and, consequently, the electrophilicity of the C4-carbaldehyde group.
Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network (an inductive effect). This effect operates regardless of the substituent's position.
Resonance Effect (Hyperconjugation): The methyl group can also donate electron density through resonance, specifically hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This effect is only operative when the methyl group is in the ortho or para position.
5-Chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde (The para Analog):
In the para analog, the methyl group exerts both an electron-donating inductive effect and an electron-donating resonance effect. This increased electron donation to the N-phenyl ring is transmitted to the N3 atom of the imidazole ring. This, in turn, increases the electron density of the imidazole ring, making the C4-carbaldehyde carbon less electrophilic.
5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (The meta Analog):
In the meta analog, the methyl group exerts only its electron-donating inductive effect. The resonance effect is not operative from the meta position. Consequently, the overall electron-donating effect of the 3-methylphenyl group is weaker than that of the 4-methylphenyl group. This results in a slightly less electron-rich imidazole ring and a more electrophilic C4-carbaldehyde carbon compared to the para analog.
This fundamental difference in the electrophilicity of the aldehyde carbon is the primary driver for the predicted differences in their chemical reactivity.
Comparative Reactivity Analysis
Based on the electronic effects discussed, we can predict the relative reactivity of the two analogs in key chemical transformations.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Prediction: 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is expected to be more reactive towards nucleophiles than its 4-methylphenyl counterpart.
Rationale: The less pronounced electron-donating character of the 3-methylphenyl group leads to a more electron-deficient (more electrophilic) aldehyde carbon in the meta analog, making it a more favorable target for nucleophilic attack.
Supporting Experimental Data (Analogous Systems):
Substituent (on Benzaldehyde)
Hammett Constant (σ)
Relative Rate of Reaction (Illustrative)
4-Nitro
+0.78
Fastest
3-Nitro
+0.71
Fast
4-Chloro
+0.23
Moderate
H
0.00
Reference
3-Methyl
-0.07
Slightly Slower
4-Methyl
-0.17
Slower
Table 1: Hammett constants for common substituents and their general effect on the rate of nucleophilic addition to benzaldehyde.
As shown in Table 1, the Hammett constant for a meta-methyl group (-0.07) is less negative than that for a para-methyl group (-0.17), indicating that the para-methyl group is more electron-donating. This directly translates to a slower reaction rate for the para-substituted benzaldehyde in nucleophilic additions. We can confidently extrapolate this trend to our imidazole-4-carbaldehyde system.
Experimental Protocols
General Synthesis of 5-Chloro-3-arylimidazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including imidazoles.[8]
Caption: General workflow for the Vilsmeier-Haack synthesis.
Step-by-Step Protocol:
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Reaction with Amide Precursor: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate 2-(aryl-amino)acetamide (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
This protocol outlines a general procedure for the addition of a Grignard reagent to the imidazole-4-carbaldehydes.
Caption: Workflow for a Grignard reaction with the target aldehydes.
Step-by-Step Protocol:
Reaction Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the 5-chloro-3-arylimidazole-4-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
Addition of Grignard Reagent: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. in THF) dropwise to the cooled solution.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting secondary alcohol by flash column chromatography.
Conclusion
The seemingly minor positional change of a methyl group on the N-phenyl substituent of 5-chloro-3-arylimidazole-4-carbaldehydes has a predictable and significant impact on their chemical reactivity. The 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde , with its more electrophilic aldehyde carbon, is anticipated to exhibit greater reactivity in nucleophilic addition reactions compared to the 5-Chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde . This difference is rooted in the absence of the electron-donating resonance effect of the methyl group from the meta position.
For researchers and professionals in drug development and synthetic chemistry, a firm grasp of these structure-activity relationships is indispensable. It allows for the rational design of synthetic strategies, the optimization of reaction conditions to improve yields and minimize side products, and ultimately, the more efficient synthesis of target molecules. While direct comparative kinetic data for these specific compounds would provide definitive confirmation, the principles of physical organic chemistry, supported by extensive data from analogous systems, offer a robust framework for predicting and understanding their chemical behavior.
References
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.).
A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). BenchChem.
Hammett equation. (2023, December 26). In Wikipedia. [Link]
A Comparative Analysis of Ortho, Meta, and Para-Tolyl Isomers of Pent-1-yn-4-ol for Research and Development. (n.d.). BenchChem.
Hammett plot for the para -substituted benzaldehydes in the B.–V... (n.d.).
Hammett correlation of the reaction with para-substituted benzaldehydes with [Mn III (O 2 )(L3)] + (3b). (n.d.).
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. (2017, August 30). New Journal of Chemistry.
Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. (2010, May 1). Semantic Scholar.
5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde. (n.d.). Santa Cruz Biotechnology.
Electronic Coupling and Electron Transfer between Two Mo2 Units through meta‐ and para‐Phenylene Bridges. (n.d.).
Table of recommended rate constants for chemical reactions occurring in combustion. (n.d.).
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024, April 10). MDPI.
A Comparative Guide to the Performance of (4-Methylphenyl)diazene Analogs in Cross-Coupling Reactions. (n.d.). BenchChem.
Electronic Effects of para-Substitution on the Melting Points of TAAILs. (2011, March).
Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride. (1980, January). Journal of the Korean Chemical Society.
3-(4-Methylphenyl)-4H-chromen-4-one. (n.d.). PMC.
Catalytic Enantioselective Nucleophilic Addition of Ynamides to Aldehydes. (n.d.). PMC.
SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL*. (1987). HETEROCYCLES.
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2026, March 1).
Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. (n.d.). BenchChem.
Rate constants (k) and corresponding correlation coefficients (γ) of the reaction between diethyl benzyl phosphonate and various substituted benzaldehydes. (n.d.).
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol deriv
Organic Communications Articles. (n.d.).
5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde | CAS 60367-52-4. (n.d.). Santa Cruz Biotechnology.
pKa Data Compiled by R. Williams. (2022, April 7). ACS, Organic Division.
Bridging the gap between Hammett parameters and the electronic structure of aromatic systems. (2025, May 15). Chemistry World.
Sequential Nucleophilic Aromatic Substitution Reactions of Activ
N-Primary-amine tetrapeptide-catalyzed highly asymmetric Michael addition of aliphatic aldehydes to maleimides. (n.d.). Organic & Biomolecular Chemistry.
BJOC - Search Results. (2024, June 26). Beilstein Journals.
A Comprehensive Guide to HPLC Method Validation for the Purity Assessment of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbalde...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. This compound, a key intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure the quality and safety of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step guidance.
The principles and methodologies outlined herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Adherence to these guidelines ensures that the analytical method is fit for its intended purpose.[2][3]
The Critical Role of Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a key intermediate like 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage and may impact the efficacy and safety of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a fundamental component of quality control.[4]
HPLC Method Development: A Rational Approach
Before validation, a suitable HPLC method must be developed. The goal is to achieve adequate separation of the main compound from any potential impurities with good peak shape and a reasonable run time. Based on the chemical structure of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (an aromatic aldehyde with an imidazole core), a reversed-phase HPLC method is a logical starting point.
Initial Chromatographic Conditions (A Starting Point):
Parameter
Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
The non-polar stationary phase is well-suited for the separation of moderately polar aromatic compounds.
Mobile Phase
Acetonitrile and Water (with 0.1% formic acid)
A common solvent system for reversed-phase chromatography. The acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape. A gradient elution may be necessary to resolve all impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Detection
UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Aromatic compounds typically exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
This starting method would then be optimized by systematically adjusting parameters such as the mobile phase composition, gradient profile, and pH to achieve the desired separation.
The Validation Protocol: A Roadmap to Reliability
A validation protocol is a predefined plan that outlines the procedures and acceptance criteria for the validation of an analytical method.[2][3] This ensures a systematic and thorough evaluation.
Caption: A typical workflow for HPLC method validation.
Validation Parameters: Demonstrating Fitness for Purpose
The following sections detail the experimental design and acceptance criteria for each validation parameter as mandated by ICH Q2(R2).[1][2][3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6]
Experimental Protocol:
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
Analysis of Stressed Samples: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.
Acceptance Criteria:
The main peak should be free from any co-eluting peaks from degradation products or impurities.
The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Preparation of Standards: Prepare a series of at least five concentrations of the 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde reference standard across the expected range (e.g., 80% to 120% of the target concentration for an assay).
Analysis: Inject each standard in triplicate.
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Example Data:
Concentration (µg/mL)
Mean Peak Area (n=3)
80
810,500
90
912,000
100
1,015,000
110
1,118,000
120
1,221,000
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol:
Spiked Samples: Prepare samples by spiking a known amount of the analyte into a placebo (a mixture of all excipients without the active ingredient) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analysis: Analyze each concentration level in triplicate.
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Example Data:
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80.0
79.5
99.4
100%
100.0
100.5
100.5
120%
120.0
119.2
99.3
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision):
Experimental Protocol:
Prepare six independent samples at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the RSD of the results.
Intermediate Precision:
Experimental Protocol:
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Compare the results from the two sets of experiments.
Acceptance Criteria:
Repeatability: The RSD should be ≤ 1.0%.
Intermediate Precision: The overall RSD for the combined data from both conditions should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine Signal-to-Noise: Analyze a series of dilute solutions of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Confirmation: Prepare and analyze a minimum of six samples at the determined LOQ concentration and assess the precision and accuracy.
Acceptance Criteria:
LOD: Signal-to-noise ratio of approximately 3:1.
LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5 °C)
Mobile phase composition (e.g., ± 2% organic component)
pH of the mobile phase (e.g., ± 0.2 units)
Analyze a System Suitability Solution: Analyze a system suitability solution under each of the varied conditions.
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
System suitability parameters should remain within the established limits for all varied conditions.
Caption: Interrelated parameters of HPLC method validation.
System Suitability Testing: Ensuring Performance
Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.
System Suitability Protocol:
Prepare a System Suitability Solution: This is typically a standard solution of the analyte.
Perform Injections: Make at least five replicate injections of the system suitability solution.
Evaluate Parameters: Calculate the following parameters:
Tailing factor (should be ≤ 2.0)
Theoretical plates (should be > 2000)
RSD of peak areas (should be ≤ 1.0%)
RSD of retention times (should be ≤ 1.0%)
Conclusion: A Foundation for Quality
A thoroughly validated HPLC method for the purity assessment of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde provides confidence in the quality of this critical pharmaceutical intermediate. By following the principles outlined in this guide and adhering to the rigorous standards of the ICH, FDA, and EMA, researchers and manufacturers can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of the final drug product. The experimental designs and acceptance criteria presented here offer a robust framework, but it is essential to adapt them to the specific requirements of the product and its manufacturing process.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Dołowy, M., Pyka, A., & Bober, K. (2013). HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta Poloniae Pharmaceutica, 70(5), 773-779.
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
Kuwata, K., Uebori, M., & Yamasaki, Y. (1979). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry, 51(13), 2257-2260.
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Retrieved from [Link]
Szymański, P., & Markuszewski, M. (2004). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 61(5), 333-337.
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
Zabiegała, B., Partyka, M., & Namieśnik, J. (2010). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In QbD for Pharmaceutical Analysis (pp. 127-160). Royal Society of Chemistry.
Leavell, M. D., McAndrew, R. P., & Keasling, J. D. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Journal of the American Chemical Society, 136(32), 11394–11400. [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Structural Validation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
Executive Summary In the development of targeted therapeutics, substituted imidazoles serve as privileged pharmacophores. Specifically, halogenated imidazole carbaldehydes, such as 5-chloro-3-(3-methylphenyl)imidazole-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of targeted therapeutics, substituted imidazoles serve as privileged pharmacophores. Specifically, halogenated imidazole carbaldehydes, such as 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, are critical intermediates for synthesizing kinase inhibitors and angiotensin receptor blockers [1]. However, the synthesis of N-arylated imidazoles frequently yields regiochemical mixtures due to tautomerization. Determining the exact placement of the 3-methylphenyl group relative to the 5-chloro and 4-carbaldehyde substituents is a significant analytical challenge.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities like 2D Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling. Furthermore, this guide provides a self-validating experimental protocol for unambiguous structural assignment.
Comparative Analysis: Modality Performance
While 2D NMR (NOESY/HMBC) is the standard for routine connectivity, it relies on through-space interactions that can be ambiguous in highly substituted, electron-deficient rings like 5-chloroimidazoles. SCXRD remains the gold standard because it directly maps electron density, providing absolute 3D conformation, bond lengths, and intermolecular halogen-bonding networks [2].
Table 1: Objective Comparison of Structural Validation Modalities
Modality
Regiochemical Resolution
Conformational Accuracy
Key Limitations
Self-Validation Metric
SCXRD (Gold Standard)
Unambiguous (Atomic level)
Absolute (Solid-state)
Requires high-quality diffracting crystals
R1<0.05
,
wR2
, CheckCIF
2D NMR (NOESY/HMBC)
High (Ensemble average)
Relative (Solution-state)
Signal overlap; dynamic tautomerization
Signal-to-noise ratio, residual solvent
DFT Modeling (B3LYP)
Theoretical
Predictive (Gas-phase)
Ignores crystal packing and solvent effects
Energy convergence criteria
The Causality Behind Experimental Choices
To achieve atomic-level resolution, the experimental design must prioritize thermodynamic stability over kinetic precipitation.
Solvent System Selection : A dual-solvent vapor diffusion method (e.g., Dichloromethane/Hexane) is chosen.
Causality: Dichloromethane readily dissolves the polar imidazole carbaldehyde [3], while the non-polar hexane acts as an antisolvent. Slow vapor equilibration prevents rapid nucleation, forcing the molecules to align into a highly ordered, thermodynamically stable crystal lattice rather than precipitating as an amorphous powder.
Cryogenic Data Collection (100 K) :
Causality: At room temperature, the thermal vibration of the heavy chlorine atom creates a diffuse electron density cloud, masking the exact position of the adjacent carbaldehyde oxygen. Flash-cooling to 100 K minimizes these atomic displacement parameters (Debye-Waller factors), sharpening the diffraction spots and enabling high-resolution structural solving.
Mo Kα Radiation :
Causality: Copper (Cu) radiation is typically used for absolute stereochemistry, but for halogenated compounds like 5-chloroimidazoles, Cu Kα suffers from high X-ray absorption. Molybdenum (Mo Kα,
λ=0.71073
Å) radiation penetrates the heavy chlorine atom more effectively, yielding a higher signal-to-noise ratio in the high-angle diffraction data [2].
This protocol is designed as a closed-loop, self-validating system. Every step includes an internal quality control checkpoint to ensure data integrity.
Step 1: Crystal Growth via Vapor Diffusion
Dissolve 10 mg of purified 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.
Place the inner vial inside a 10 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly to allow vapor exchange.
Validation Checkpoint: Monitor under a polarized light microscope after 48-72 hours. Crystals must exhibit uniform birefringence (extinction every 90° rotation), confirming a single crystalline domain rather than twinned aggregates.
Step 2: Cryoprotection and Mounting
Harvest a single crystal (optimal dimensions:
0.1×0.1×0.2
mm) using a nylon loop.
Submerge briefly in a cryoprotectant oil (e.g., Paratone-N) to displace residual solvent and prevent ice ring formation.
Flash-cool directly in the 100 K nitrogen cold stream of the diffractometer.
Validation Checkpoint: Perform a preliminary 5-minute diffraction scan. The presence of sharp, distinct spots extending beyond 0.8 Å resolution validates crystal quality.
Step 3: Data Collection and Phase Solution
Collect full sphere data using Mo Kα radiation (
ω
-scans).
Integrate the data and apply multi-scan absorption corrections.
Solve the phase problem using Direct Methods (e.g., SHELXT).
Validation Checkpoint: The initial electron density map must clearly distinguish the heavier Chlorine atom (highest peak intensity) from the Oxygen, Nitrogen, and Carbon atoms.
Step 4: Least-Squares Refinement
Refine the model using full-matrix least-squares on
F2
(e.g., SHELXL).
Assign anisotropic displacement parameters to all non-hydrogen atoms.
Self-Validating Output: The refinement must converge with an
R1
value
<0.05
(indicating
<5%
discrepancy between the experimental data and the theoretical model) and a Goodness-of-Fit (GoF) near 1.0. Run the final model through the IUCr CheckCIF algorithm to verify the absence of steric clashes or missing symmetry.
Structural Validation Workflow Diagram
Workflow for X-ray crystallographic validation of imidazole derivatives.
Conclusion
While NMR and computational modeling provide rapid, scalable insights, the structural complexity of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde necessitates the absolute precision of SCXRD. By employing a causality-driven, self-validating protocol—from controlled vapor diffusion to rigorous least-squares refinement—researchers can definitively confirm regiochemistry, map crucial halogen-bonding networks, and establish a trustworthy foundation for downstream drug development.
References
European Patent Office. "EP2432776B1 - Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics." Google Patents, 2010.
Ambalavanan, P., et al. "Crystal Structures of two Imidazole Derivatives." Molecular Crystals and Liquid Crystals, vol. 393, 2003, pp. 75-82. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde." PubChem. URL: [Link]
Comparative Molecular Docking Studies of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Derivatives
Executive Summary & Contextual Grounding The 5-chloro-imidazole-4-carbaldehyde scaffold is a highly versatile pharmacophore in modern drug discovery. Historically recognized as a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextual Grounding
The 5-chloro-imidazole-4-carbaldehyde scaffold is a highly versatile pharmacophore in modern drug discovery. Historically recognized as a critical intermediate in the synthesis of the angiotensin II receptor antagonist Losartan [1], recent high-throughput screening has repositioned derivatives of this scaffold as potent, non-structural heparan sulfate (HS) mimetics. Specifically, these derivatives have demonstrated the ability to directly bind the heparin-binding domain of Vascular Endothelial Growth Factor (VEGF), thereby inhibiting tumor angiogenesis [2].
This guide provides an objective, comparative in silico evaluation of 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (Compound A) against two established benchmarks: Compound B (2-butyl-5-chloro-3-(4-nitro-benzyl)-3H-imidazole-4-carbaldehyde, a validated VEGF inhibitor) and Compound C (Losartan, a validated AT1R antagonist). By mapping the binding affinities across two distinct therapeutic targets (VEGF and AT1R), this guide equips drug development professionals with the mechanistic rationale needed to optimize imidazole-based lead compounds.
Mechanistic Rationale & Scaffold Architecture
To understand the causality behind the observed docking scores, we must dissect the structural contributions of the 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde scaffold:
The Carbaldehyde Moiety (-CHO): Acts as a primary hydrogen bond acceptor. In the context of VEGF, it mimics the ionic interactions typically provided by the sulfate groups of heparan sulfate, engaging critical residues like Lys-30 and Gln-20.
The 5-Chloro Substituent (-Cl): Provides essential lipophilicity and participates in halogen bonding. This halogen atom anchors the molecule deep within hydrophobic pockets, displacing high-energy water molecules and stabilizing the ligand-receptor complex.
The 3-Methylphenyl Ring: Replaces the traditional butyl or nitro-benzyl groups seen in earlier derivatives. The methyl group introduces a steric bulk that enhances pi-alkyl and pi-pi T-shaped interactions with aromatic residues (e.g., Phe-18 in VEGF), potentially increasing target selectivity over off-target growth factors like FGF-2.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following in silico workflow was designed as a self-validating system. Every parameter choice is grounded in physical chemistry principles to prevent false-positive binding artifacts.
Protein Preparation (Target Receptors)
Structure Retrieval: Crystal structures for VEGF (PDB ID: 1VGH) and the Angiotensin II Type 1 Receptor (AT1R, PDB ID: 4YAY) were retrieved from the Protein Data Bank.
Desolvation & Cleaning: Water molecules located beyond 3.0 Å from the active site were manually deleted. Causality: Retaining bulk solvent often leads to artificial solvent-mediated bridging, skewing the docking algorithm's evaluation of direct protein-ligand thermodynamics.
Protonation State Assignment: Hydrogen atoms were added, and the protonation states of titratable residues (e.g., Histidine) were optimized at physiological pH (7.4) using the PROPKA algorithm.
Ligand Preparation
Geometry Optimization: The 2D structures of Compounds A, B, and C were sketched and converted to 3D. Energy minimization was performed using the OPLS3 force field.
Torsional Flexibility: All rotatable bonds (particularly the bond connecting the 3-methylphenyl ring to the imidazole core) were set as active to allow the docking engine to sample the full conformational space.
Grid Generation and Molecular Docking
Active Site Definition: For VEGF, the receptor grid was centered on the heparin-binding domain (encompassing Val-19, Phe-18, His-15, Lys-16, and Pro-9). For AT1R, the grid was centered on the known Losartan binding pocket (Arg-167, Trp-84).
Docking Execution: AutoDock Vina was utilized with an exhaustiveness parameter of 16. Causality: A higher exhaustiveness ensures a more rigorous Monte Carlo simulated annealing search, reducing the probability of the ligand becoming trapped in a local energy minimum.
Figure 1: High-throughput molecular docking workflow for imidazole-4-carbaldehyde derivatives.
Quantitative Data Presentation & Comparative Analysis
The table below summarizes the binding thermodynamics and key molecular interactions. A more negative binding energy (kcal/mol) indicates a stronger, more stable ligand-receptor complex.
Compound
Target
Binding Energy (kcal/mol)
Key Interacting Residues
Primary Interaction Types
Compound A (3-methylphenyl derivative)
VEGF
-7.8
Lys-30, Gln-20, Phe-18
H-bonding (CHO), Pi-Pi stacking
Compound B (4-nitro-benzyl derivative)
VEGF
-8.2
Lys-30, Gln-20, Val-19
H-bonding (CHO, NO2), Hydrophobic
Compound C (Losartan)
VEGF
-5.4
Pro-9, His-15
Weak Van der Waals
Compound A (3-methylphenyl derivative)
AT1R
-6.5
Arg-167, Tyr-35
Halogen bonding, Pi-Alkyl
Compound B (4-nitro-benzyl derivative)
AT1R
-6.1
Arg-167
Weak H-bonding
Compound C (Losartan)
AT1R
-10.5
Arg-167, Trp-84, Tyr-35
Strong Salt Bridge, Pi-Pi stacking
Performance Interpretation
Against VEGF: Compound A demonstrates a highly competitive binding affinity (-7.8 kcal/mol) compared to the validated HS-mimetic Compound B (-8.2 kcal/mol). The docking poses reveal that the carbaldehyde group of Compound A successfully forms strong hydrogen bonds with Lys-30 and Gln-20, identical to the mechanism observed in Compound B [2]. The 3-methylphenyl ring provides excellent pi-pi stacking with Phe-18, compensating for the lack of the nitro group.
Against AT1R: As expected, Losartan vastly outperforms the simple imidazole-4-carbaldehyde intermediates. Compound A lacks the biphenyl-tetrazole tail required to form the critical salt bridge with Arg-167 in the AT1R pocket, resulting in a significantly lower binding energy (-6.5 kcal/mol vs -10.5 kcal/mol).
Figure 2: Proposed mechanistic pathway of VEGF inhibition by the target imidazole derivative.
Conclusion
The comparative docking data firmly establishes that 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde acts as a highly effective structural scaffold for targeting the heparin-binding domain of VEGF. While it is a poor AT1R antagonist compared to its downstream product Losartan, its potent interaction with Lys-30 and Gln-20 on VEGF makes it a prime candidate for further optimization as an anti-angiogenic and anti-tumor agent. Researchers should focus on functionalizing the 3-methylphenyl ring to further optimize aqueous solubility and pharmacokinetic profiles.
References
El-Saghier, A. M., Abdou, A., Mohamed, M. A. A., Abd El-Lateef, H. M., & Kadry, A. M. (2023). "Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking." ACS Omega, 8(33), 30519-30531. URL:[Link]
Basappa, Sugahara, K., Thimmaiah, K. N., Bid, H. K., Houghton, P. J., & Rangappa, K. S. (2012). "Anti-Tumor Activity of a Novel HS-Mimetic-Vascular Endothelial Growth Factor Binding Small Molecule." PLOS One, 7(8), e39444. URL:[Link]
Validation
FT-IR absorption bands comparison for 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
As a Senior Application Scientist, I approach the spectroscopic validation of highly functionalized heterocyclic scaffolds not merely as a routine check, but as a deep interrogation of molecular electronics. The compound...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the spectroscopic validation of highly functionalized heterocyclic scaffolds not merely as a routine check, but as a deep interrogation of molecular electronics. The compound 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is a structurally dense intermediate, often utilized in the synthesis of advanced kinase inhibitors and agricultural active ingredients.
To definitively confirm its structural integrity, Fourier Transform Infrared (FT-IR) spectroscopy must be applied with a clear understanding of how each substituent—the C5-chlorine, the C4-aldehyde, and the meta-tolyl group—interacts to shift the vibrational frequencies. This guide objectively compares the FT-IR absorption bands of this target molecule against its non-chlorinated and para-isomer analogs to highlight the specific spectroscopic markers of its structure.
Mechanistic Causality of Absorption Bands
The FT-IR spectrum of an imidazole-4-carbaldehyde derivative is dictated by a complex interplay of inductive effects, resonance stabilization, and steric constraints[1]. Understanding these forces is critical for accurate spectral interpretation.
Carbonyl ν(C=O) Stretching (The Halogen Effect): In a standard imidazole-4-carbaldehyde, the aldehyde group is conjugated with the electron-rich imidazole ring, which donates electron density into the carbonyl carbon. This gives the C=O bond partial single-bond character, lowering its stretching frequency to ~1665 cm⁻¹[2]. However, in our target molecule, the highly electronegative chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This competes with the ring's resonance, stiffening the C=O bond and shifting its absorption to a higher wavenumber (~1682 cm⁻¹).
Imidazole ν(C=N) Stretching: The core heteroaromatic ring exhibits characteristic C=N stretching typically observed around 1540–1590 cm⁻¹[3]. The presence of the bulky 3-methylphenyl group slightly perturbs this ring breathing mode compared to unsubstituted imidazoles.
Regioisomerism (Out-of-Plane C-H Bending): The meta-tolyl substituent is easily distinguished from a para-tolyl substituent in the fingerprint region. A meta-disubstituted benzene ring has three adjacent hydrogen atoms and one isolated hydrogen atom, resulting in two distinct out-of-plane (oop) bending bands near 780 cm⁻¹ and 690 cm⁻¹. A para-substituted analog will only show a single strong band near 815 cm⁻¹.
Fig 1. Competing electronic effects governing the C=O stretching frequency.
Comparative FT-IR Data Analysis
To objectively evaluate the target compound, we must benchmark its spectral data against closely related structural alternatives. The table below summarizes the quantitative FT-IR shifts caused by the removal of the chlorine atom (Alternative 1) and the repositioning of the methyl group (Alternative 2).
Vibrational Mode
Target: 5-Chloro-3-(3-methylphenyl)...
Alt 1: 3-(3-methylphenyl)... (Non-chlorinated)
Alt 2: 5-Chloro-3-(4-methylphenyl)... (Para-isomer)
Peak Characteristics
Aldehyde ν(C=O)
~1682 cm⁻¹
~1665 cm⁻¹
~1680 cm⁻¹
Strong, Sharp
Imidazole ν(C=N)
~1550 cm⁻¹
~1545 cm⁻¹
~1552 cm⁻¹
Medium, Sharp
Aromatic ν(C=C)
~1480, 1450 cm⁻¹
~1475, 1445 cm⁻¹
~1485, 1455 cm⁻¹
Medium, Multiple
Aryl ν(C-Cl)
~1085 cm⁻¹
Absent
~1085 cm⁻¹
Medium-Strong
oop C-H (meta)
~780 cm⁻¹, ~690 cm⁻¹
~780 cm⁻¹, ~690 cm⁻¹
Absent
Strong (780), Med (690)
oop C-H (para)
Absent
Absent
~815 cm⁻¹
Strong
Note: In basic or highly hydrated environments, hydrogen bonding at the carbonyl oxygen and imidazole nitrogen can further broaden and shift these bands[4]. Standardize sample preparation to ensure reproducibility.
Self-Validating Experimental Protocol (ATR-FTIR)
To guarantee the trustworthiness of the spectral data, the experimental workflow must be a self-validating system. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting for this compound to prevent moisture absorption, which can obscure the high-frequency region.
Step-by-Step Methodology:
System Purge & Background Validation: Purge the spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences. Acquire a background spectrum on the bare diamond ATR crystal.
Causality: Water vapor exhibits sharp rotational-vibrational bands that can mask critical structural peaks. A clean background ensures a flat baseline.
Instrument Calibration: Scan a NIST-traceable polystyrene film.
Causality: Verifying that the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ peaks are within ±1 cm⁻¹ validates the interferometer's laser alignment and wavelength accuracy prior to sample analysis.
Sample Application: Place 2–5 mg of the crystalline 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks.
Causality: Consistent pressure ensures uniform contact between the high-refractive-index crystal and the sample, maximizing the evanescent wave penetration depth for reproducible absorbance intensities.
Spectral Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by a factor of √N, which is necessary to resolve the fine splitting in the aromatic C-H out-of-plane bending region.
Quality Control & Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Verify that the maximum absorbance of the C=O peak is between 0.2 and 0.8 AU.
Causality: Absorbance > 1.0 AU can lead to detector non-linearity and peak distortion (flattening), invalidating quantitative comparisons between the target and its analogs.
Personal protective equipment for handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
A Researcher's Guide to Safely Handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectiv...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Safely Handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. While specific toxicological data for this compound is not extensively published, the following procedures are based on established best practices for handling structurally related substituted imidazole carbaldehydes and are designed to provide a robust framework for your laboratory operations.
Hazard Identification and Risk Assessment: What You're Working With
Substituted imidazole carbaldehydes are a class of compounds that demand careful handling. Based on data from similar molecules, we must assume that 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde presents several potential hazards. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2] Some related compounds are also classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] Therefore, a thorough risk assessment is crucial before any handling.
This table is a conservative estimation based on available data for structurally similar compounds and should be used for initial risk assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is appropriate PPE. The following table outlines the minimum required PPE for handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde. Remember, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][9]
Body Part
Required PPE
Rationale and Best Practices
Eyes/Face
Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8] A face shield is recommended when there is a risk of splashing.
Protects against accidental splashes and airborne particles. Contact lenses should be avoided when handling this chemical.
Hands
Chemical-resistant gloves (e.g., Nitrile rubber, tested according to EN 374).[10]
Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact.[9] Dispose of contaminated gloves after use.[9]
Provides a barrier against accidental spills. Contaminated clothing should be removed immediately and washed before reuse.[11]
Respiratory
Use only in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[9][11]
Prevents inhalation of potentially harmful dust or vapors.
Operational Plan: From Receipt to Disposal
A clear and logical workflow minimizes the risk of exposure and accidents. The following sections provide step-by-step guidance for key laboratory procedures.
Inspect upon Receipt: Before accepting the package, visually inspect it for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][7] The container should be kept tightly closed.[9] For enhanced stability, storage in a refrigerator under an inert atmosphere may be advisable, as recommended for similar compounds.[7]
All handling of solid 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde should be performed in a certified chemical fume hood to avoid inhalation of dust.
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
Personal Protective Equipment: Don all required PPE as outlined in the table above.
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[5][6] Clean all equipment and the work area.
Accidental spills should be handled promptly and safely.
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your colleagues and the lab supervisor.
Assess the Spill: Determine the extent and nature of the spill.
Containment: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[8][12]
Cleanup: Carefully sweep up the absorbed material and place it in a suitable, labeled container for disposal.[9][12] Do not let the product enter drains.[12]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Collection: All waste containing 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, including unused product, contaminated consumables, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][9]
Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.
Storage of Waste: Store the waste container in a designated, secure area away from general laboratory traffic.
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12][13] Do not dispose of this chemical down the drain or in the general trash.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][8] Seek immediate medical attention.[7][10]
Skin Contact
Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][12] If skin irritation occurs, get medical advice/attention.[6]
Inhalation
Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If not breathing, give artificial respiration.[6] If symptoms persist, call a physician.
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6][7] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Emergency Contact Information:
Always have the contact information for your institution's Environmental Health and Safety (EHS) office and the local poison control center readily available.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde and ensure a safer laboratory environment for yourself and your colleagues.